molecular formula C12H17N3 B3245947 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine CAS No. 173386-74-8

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Número de catálogo: B3245947
Número CAS: 173386-74-8
Peso molecular: 203.28 g/mol
Clave InChI: NMLMAJOVSWGCQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine (CAS 173386-74-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a core indole structure substituted with an amine functional group at the 6-position and a dimethylaminoethyl chain at the 1-position, making it a valuable scaffold for the synthesis of more complex bioactive molecules. Its primary research application lies in its role as a key precursor in the development of serotonergic agents . Specifically, this chemical scaffold has been identified in scientific literature as a critical building block in the design and synthesis of novel dimethyl-{2-[6-substituted-indol-1-yl]-ethyl}-amine derivatives, which have been investigated as potent, selective, and orally-bioavailable 5-HT 1D receptor agonists . These agonists are relevant to neurological research, particularly in the context of migraine pathophysiology . The indole nucleus is a privileged structure in drug discovery, present in a wide range of biologically active compounds and natural products . Researchers utilize this amine-functionalized intermediate to explore structure-activity relationships (SAR) and to create targeted libraries for screening against various biological targets. The product is supplied For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[2-(dimethylamino)ethyl]indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMAJOVSWGCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Pharmacological Potential of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indole scaffold is a universally recognized "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. This whitepaper provides an in-depth technical analysis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS: 173386-74-8) . By diverging from traditional C3-substituted tryptamines, this molecule presents a unique N1-alkylated architecture coupled with a highly reactive C6-amine handle. This guide details its physicochemical profile, a self-validating synthetic methodology, and its structure-activity relationship (SAR) potential for drug discovery programs targeting kinases and G-protein-coupled receptors (GPCRs).

Structural Architecture & Physicochemical Profile

The molecular structure of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (Formula: C₁₂H₁₇N₃) integrates three distinct chemical domains:

  • The Indole Core: A hydrophobic, aromatic bicyclic system that drives pi-pi stacking and hydrophobic interactions within target protein binding pockets.

  • The N1-Dimethylaminoethyl Chain: A basic, flexible appendage that mimics endogenous monoamines (e.g., serotonin, dopamine) but alters the spatial vector compared to traditional C3-substituted natural products [1].

  • The C6-Aniline Moiety: A primary amine that serves as a critical hydrogen-bond donor and a versatile synthetic handle for late-stage functionalization.

Understanding the physicochemical properties of this scaffold is essential for predicting its pharmacokinetic behavior, particularly its potential for Central Nervous System (CNS) penetration.

Table 1: Physicochemical and Computational Data
PropertyValuePharmacological Implication
Molecular Weight 203.28 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
LogP (XLogP3) 1.78Optimal lipophilicity for crossing the blood-brain barrier (BBB).
Topological Polar Surface Area (TPSA) 34.19 ŲExcellent membrane permeability; well below the 90 Ų CNS threshold.
Hydrogen Bond Donors 1Provided by the C6 primary amine (-NH₂).
Hydrogen Bond Acceptors 3Provided by the N1, N-dimethyl, and C6 nitrogens.
Rotatable Bonds 3Ensures sufficient conformational flexibility to adapt to binding sites.

Data synthesized from computational chemistry databases for CAS 173386-74-8 [1].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-alkylated indoles requires careful control of regioselectivity and chemoselectivity. The indole nitrogen is weakly acidic (pKa ~16.2), necessitating a strong base for deprotonation [2]. The following two-step protocol outlines the N-alkylation of 6-nitroindole followed by the catalytic reduction of the nitro group.

Synthesis A 6-Nitroindole B N-Alkylation (NaH, DMF, 0°C to RT) A->B 2-Chloro-N,N- dimethylethanamine C 1-[2-(dimethylamino)ethyl] -6-nitro-1H-indole B->C D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D Reduction E 1-[2-(dimethylamino)ethyl] -1H-indol-6-amine D->E

Figure 1: Two-step synthetic workflow for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

Step 1: Regioselective N-Alkylation

Objective: Deprotonate the indole N-H and couple it with the alkyl halide via an Sₙ2 mechanism.

  • Causality: Sodium hydride (NaH) is utilized to quantitatively generate the highly nucleophilic indolyl anion. Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the deprotonated indole and accelerating the Sₙ2 reaction.

Protocol:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 6-nitroindole (1.0 eq) in anhydrous DMF (0.2 M). Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 2.5 eq) in small portions. Self-Validation: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes until gas evolution completely ceases, indicating full deprotonation.

  • Alkylation: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) dropwise. (Note: The extra 1.0 eq of NaH neutralizes the hydrochloride salt).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. In-Process Control: Monitor via TLC (DCM:MeOH 9:1) or LC-MS until the starting material is fully consumed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the C6-nitro group to a primary amine without cleaving the N-alkyl chain or reducing the indole aromatic ring.

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a mild, highly chemoselective method for nitro reduction.

Protocol:

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in absolute ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution under a steady stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 12 hours. In-Process Control: Monitor via LC-MS. The disappearance of the nitro compound mass and the appearance of the [M+H]⁺ 204.1 peak confirms completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Safety Note: Do not let the Pd/C dry out on the filter paper, as it is highly pyrophoric. Wash the Celite pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

Pharmacological Rationale & SAR Applications

The strategic placement of functional groups on this scaffold makes it a highly valuable intermediate for modern drug discovery [3].

SAR Core Indole Scaffold (Hydrophobic Core) N1 N1-Dimethylaminoethyl (Basic Amine) Core->N1 Functionalization C6 C6-Amine (H-Bond Donor) Core->C6 Substitution Target1 GPCR Binding (Salt Bridge Formation) N1->Target1 Mimics Biogenic Amines Target2 Kinase Hinge Region (H-Bonding Network) C6->Target2 Amide/Urea Derivatization

Figure 2: Structure-Activity Relationship (SAR) and target interactions of the compound.

GPCR Modulation

Traditional indole-based GPCR ligands (e.g., sumatriptan, psilocybin) feature an ethylamine chain at the C3 position. By shifting the dimethylaminoethyl group to the N1 position, researchers can probe novel conformational spaces within the orthosteric binding pockets of 5-HT, dopamine, and histamine receptors. At physiological pH (~7.4), the terminal tertiary amine is protonated, allowing it to form a critical salt bridge with the conserved aspartate residue (e.g., Asp3.32 in 5-HT receptors) found in aminergic GPCRs.

Kinase Inhibitor Design

The C6-amine is a privileged motif for kinase inhibitor design. It can be readily converted into an amide, urea, or sulfonamide. These functionalized derivatives act as potent hydrogen-bond donors/acceptors that interact directly with the peptide backbone of the kinase hinge region (e.g., interacting with the backbone carbonyls of specific gatekeeper residues). The hydrophobic indole core subsequently occupies the adenine-binding pocket of ATP, making this compound an excellent starting point for designing selective tyrosine kinase inhibitors (TKIs).

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required:

  • LC-MS (ESI+): Expected [M+H]⁺ = 204.1 m/z. The presence of a single sharp peak in the UV chromatogram (254 nm) confirms >95% purity.

  • ¹H NMR (400 MHz, DMSO-d₆): The definitive proof of N-alkylation is the absence of the broad indole N-H singlet typically found at ~11.0 ppm. The presence of the dimethylamino protons will appear as a sharp 6H singlet around 2.2 ppm, while the C6-amine protons (-NH₂) will appear as a broad 2H exchangeable singlet around 4.8 ppm.

References

  • American Chemical Society. "A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes". Organic Letters. URL: [Link]

  • International Journal of Pharmaceutical Sciences. "Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry". URL: [Link]

Pharmacological mechanism of action for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS: 173386-74-8) is a specialized pharmacological scaffold and research intermediate belonging to the class of


-substituted indoles . Unlike classical tryptamines where the ethylamine side chain is attached to the C3 position, this compound features a 2-(dimethylamino)ethyl  moiety attached to the indole nitrogen (

1).

This structural modification creates a "privileged scaffold" primarily utilized in the development of Serotonin 5-HT


 Receptor Agonists . It serves as a critical precursor and pharmacophore for high-potency ligands (such as the ALX-2732 series) designed to treat migraines by inducing cranial vasoconstriction and inhibiting neuropeptide release. The C6-amino group acts as a versatile chemical handle, allowing for the attachment of sulfonamides or sulfones to optimize receptor affinity and metabolic stability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine
CAS Number 173386-74-8
Molecular Formula C

H

N

Molecular Weight 203.28 g/mol
Core Scaffold Indole (

1-substituted)
Key Functional Groups Primary amine (C6), Tertiary amine (Side chain), Indole ring
pKa (Calculated) ~9.2 (Tertiary amine), ~4.5 (Aniline)
LogP ~1.78 (Moderate lipophilicity)

Pharmacodynamics & Mechanism of Action[9]

Primary Molecular Target: 5-HT Receptor

The compound acts as a ligand for the 5-HT


 receptor , a G-protein coupled receptor (GPCR) predominantly expressed in the trigeminal system and cranial blood vessels.
  • Mechanism Class: Agonist / Partial Agonist (depending on C6 derivatization).

  • Binding Mode:

    • Ionic Interaction: The protonated tertiary nitrogen of the dimethylaminoethyl chain forms a salt bridge with the conserved aspartate residue (Asp3.32 ) in the receptor's transmembrane helix 3 (TM3).

    • Hydrophobic Stacking: The indole core intercalates between aromatic residues (e.g., Phe6.51 , Trp6.48 ) in the binding pocket.

    • N1-Substitution Rationale: Shifting the basic side chain from C3 (tryptamine) to

      
      1 alters the vector of the basic nitrogen, often improving selectivity for 5-HT
      
      
      
      over 5-HT
      
      
      and enhancing metabolic resistance to Monoamine Oxidase (MAO).
Intracellular Signaling Cascade

Upon binding, the compound induces a conformational change in the 5-HT


 receptor, triggering the dissociation of the heterotrimeric G-protein (G

).
  • G-Protein Activation: Exchange of GDP for GTP on the G

    
     subunit.
    
  • Adenylate Cyclase Inhibition: G

    
    -GTP inhibits Adenylate Cyclase (AC).
    
  • cAMP Reduction: Intracellular levels of cyclic AMP (cAMP) decrease.

  • PKA Suppression: Reduced cAMP leads to inactivation of Protein Kinase A (PKA).

  • Downstream Effects:

    • Neuronal: Inhibition of voltage-gated Ca

      
       channels 
      
      
      
      Reduced release of pro-inflammatory neuropeptides (CGRP, Substance P).
    • Vascular: Constriction of intracranial blood vessels (reversing migraine-associated vasodilation).

Pathway Visualization

G Ligand 1-[2-(dimethylamino)ethyl] -1H-indol-6-amine Receptor 5-HT1D Receptor (GPCR) Ligand->Receptor Binding (Asp3.32) G_Protein Gi/o Protein Activation Receptor->G_Protein GDP/GTP Exchange AC Adenylate Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulates Ca_Channels Voltage-Gated Ca2+ Channels PKA->Ca_Channels Modulates Effect_2 Vasoconstriction (Vascular) PKA->Effect_2 Smooth Muscle Contraction Effect_1 Inhibition of CGRP Release (Neuronal) Ca_Channels->Effect_1 Blocks Vesicle Fusion

Caption: Signal transduction pathway initiated by 5-HT1D receptor agonism, leading to inhibition of neuropeptide release and vasoconstriction.

Synthesis & Production Protocol

This protocol describes the synthesis of the target compound from 6-nitroindole .

Reaction Scheme
  • Step 1 (

    
    -Alkylation):  6-Nitroindole + 2-Dimethylaminoethyl chloride 
    
    
    
    1-[2-(dimethylamino)ethyl]-6-nitroindole.
  • Step 2 (Reduction): Nitro group reduction

    
     6-Amino derivative.
    
Detailed Methodology

Step 1:


-Alkylation 
  • Reagents: 6-Nitroindole (1.0 eq), 2-Dimethylaminoethyl chloride hydrochloride (1.2 eq), Potassium Hydroxide (KOH, 4.0 eq).

  • Solvent: Dimethyl sulfoxide (DMSO) or DMF (Anhydrous).

  • Procedure:

    • Dissolve 6-nitroindole in DMSO.

    • Add powdered KOH and stir at room temperature for 30 minutes to generate the indolyl anion.

    • Add 2-dimethylaminoethyl chloride hydrochloride portion-wise.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Silica gel, DCM/MeOH).

Step 2: Nitro Reduction

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H

    
    ), or Hydrazine hydrate.
    
  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the nitro-intermediate in Ethanol.

    • Add 10% Pd/C (10% w/w).

    • Stir under H

      
       atmosphere (balloon pressure) at Room Temperature for 2–12 hours.
      
    • Filtration: Filter through a Celite pad to remove the catalyst.

    • Isolation: Concentrate the filtrate to yield the crude amine.

    • Storage: Store under nitrogen at -20°C (amine is oxidation-sensitive).

Experimental Validation Assays

To validate the pharmacological activity of this scaffold, the following assays are standard.

Radioligand Binding Assay (Affinity)
  • Objective: Determine

    
     values for 5-HT
    
    
    
    .
  • Membrane Source: CHO cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand: [

    
    H]GR-125743 (High affinity antagonist) or [
    
    
    
    H]5-HT.
  • Protocol:

    • Incubate membranes (10-20 µg protein) with radioligand (2 nM) and varying concentrations of the test compound (10

      
       to 10
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 4 mM CaCl

      
      , 0.1% Ascorbic acid (to prevent oxidation).
      
    • Incubate for 60 min at 37°C.

    • Terminate by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

[ S]GTP S Binding Assay (Functional Potency)
  • Objective: Confirm agonist activity (EC

    
     and E
    
    
    
    ).
  • Principle: Agonists increase the binding of the non-hydrolyzable GTP analog [

    
    S]GTP
    
    
    
    S to G
    
    
    subunits.
  • Metric: An increase in CPM (counts per minute) relative to basal levels indicates agonism.

References

  • Isaac, M., et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-4413. Link

  • Castro, J. L., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor.[1][2] Journal of Medicinal Chemistry, 37(19), 3023-3032.[1] Link

  • PubChem. (2025).[3][4] Compound Summary: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS 173386-74-8). National Center for Biotechnology Information. Link

  • Imafuku, K., et al. (1992).[5] Synthesis and biological activities of 1-[2-(dimethylamino)ethyl]-substituted compounds. Chemical & Pharmaceutical Bulletin, 40(6), 1606-1609.[5] Link

Sources

Strategic Utilization of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine: A Versatile Scaffold for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential and strategic application of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine in modern drug discovery. This document is structured for medicinal chemists and pharmacologists, focusing on the molecule's utility as a privileged scaffold for designing targeted therapeutics in oncology and CNS disorders.

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of fragment-based drug discovery (FBDD), the indole moiety remains a cornerstone due to its resemblance to the essential amino acid tryptophan and the neurotransmitter serotonin. However, the specific regioisomer 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine represents a highly strategic, under-explored "privileged structure."

Unlike the classical tryptamine scaffold (C3-substituted), this N1-substituted, C6-amino derivative offers a unique vector for chemical space exploration. It combines a solubilizing basic tail (the dimethylaminoethyl group) with a nucleophilic handle (the 6-amino group) positioned to interact with critical hinge regions in kinases or allosteric sites in G-protein coupled receptors (GPCRs).

Key Chemical Attributes
PropertyValue (Predicted)Significance in Drug Design
Molecular Weight ~203.28 g/mol Ideal for fragment-based screening (<300 Da).
cLogP ~1.8 - 2.2Optimal lipophilicity for CNS penetration and oral bioavailability.
pKa (Basic N) ~9.2 - 9.5Ensures solubility at physiological pH; facilitates lysosomal trapping.
H-Bond Donors 2 (Primary Amine)Critical for H-bond interactions (e.g., with Glu/Asp residues).
PSA ~29 ŲHigh permeability potential (BBB penetrant).

Mechanistic Rationale & Pharmacophore Mapping

The therapeutic potential of this scaffold lies in its dual-functionality, allowing it to serve as a "bi-dentate" anchor in protein binding pockets.

Oncology: Kinase Inhibitor Design (The "Hinge Binder" Strategy)

In the context of kinase inhibition, the 6-aminoindole core mimics the adenine ring of ATP.

  • The 6-Amino Group: Acts as a hydrogen bond donor to the hinge region backbone carbonyls (e.g., in CDK, VEGFR, or EGFR kinases).

  • The Indole Core: Provides hydrophobic Van der Waals interactions within the adenine-binding pocket.

  • The N1-Dimethylaminoethyl Tail: Projects towards the solvent-exposed region. This is critical for improving physicochemical properties (solubility) without disrupting the primary binding mode. It can also be modified to reach the "sugar pocket" or interact with surface acidic residues (e.g., Asp/Glu).

CNS Disorders: GPCR Modulation (The "Orthosteric" Strategy)

For aminergic GPCRs (5-HT6, 5-HT2A, D2), the N1-substitution pattern offers a novel binding topology.

  • The Basic Tail: The protonated tertiary amine (at pH 7.4) mimics the ethylamine side chain of endogenous monoamines, forming a salt bridge with the conserved Aspartate residue in TM3 (Transmembrane Helix 3).

  • The 6-Amino Handle: Allows for the extension of the molecule into the secondary binding pocket (e.g., via amide coupling to aryl groups), which is essential for achieving subtype selectivity (e.g., differentiating 5-HT6 from 5-HT2A).

Visualization: Pharmacophore & Signaling Logic

The following diagram illustrates the strategic design logic when using this scaffold to target Kinases versus GPCRs.

PharmacophoreLogic Scaffold 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Amine6 6-Amino Group (-NH2) Scaffold->Amine6 IndoleCore Indole Core (Aromatic) Scaffold->IndoleCore TailN1 N1-Dimethylaminoethyl (Basic Tail) Scaffold->TailN1 Kinase Kinase Target (e.g., VEGFR, CDK) Amine6->Kinase H-Bond Donor (Hinge Region) GPCR GPCR Target (e.g., 5-HT6, D2) Amine6->GPCR Selectivity Vector (Extension Point) IndoleCore->Kinase Pi-Stacking (Gatekeeper) IndoleCore->GPCR Aromatic Cluster (Phe6.52) TailN1->Kinase Solvent Interaction (Solubility) TailN1->GPCR Salt Bridge (Asp3.32)

Figure 1: Pharmacophore mapping of the scaffold against Kinase and GPCR binding pockets.

Experimental Protocols: Synthesis & Validation

To utilize this scaffold effectively, researchers must establish robust synthetic routes and validation assays. The following protocols are designed for high reproducibility.

Synthetic Route: Accessing the Scaffold

Objective: Synthesize 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine from commercially available 6-nitroindole.

Step-by-Step Protocol:

  • N-Alkylation (Nucleophilic Substitution):

    • Reagents: 6-Nitroindole (1.0 eq), 2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 eq), Potassium Hydroxide (KOH, 4.0 eq).

    • Solvent: DMF (Anhydrous).

    • Procedure: Dissolve 6-nitroindole in DMF. Add KOH and stir at room temperature for 30 min. Add the chloro-amine salt. Heat to 60°C for 4-6 hours.

    • Workup: Pour into ice water. Extract with EtOAc. Wash with brine. Dry over Na2SO4.

    • Product: 1-[2-(dimethylamino)ethyl]-6-nitroindole.

  • Nitro Reduction (Hydrogenation):

    • Reagents: 10% Pd/C (10 wt%), Hydrazine Hydrate (5.0 eq) OR H2 gas (balloon).

    • Solvent: Ethanol/MeOH (1:1).

    • Procedure: Suspend the nitro intermediate and Pd/C in solvent. Add hydrazine dropwise at reflux OR stir under H2 atmosphere at RT for 12 hours.

    • Workup: Filter through Celite. Concentrate filtrate.

    • Purification: Flash chromatography (DCM/MeOH/NH3) to yield the final amine.

Validation Assay: Kinase Binding (LanthaScreen™ Eu Kinase Binding)

Objective: Determine the binding affinity (


) of the scaffold or its derivatives against a panel of kinases.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Use Kinase Tracer 236 (Alexa Fluor® 647 conjugate).

  • Antibody: Eu-anti-GST or Eu-anti-His tag antibody.

  • Plate Setup:

    • Dispense 5 µL of test compound (serially diluted in DMSO/Buffer) into a 384-well white low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer 236.

  • Incubation: Shake for 30 sec, incubate at RT for 60 min.

  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot vs. log[concentration] to determine

    
     or 
    
    
    
    .

Therapeutic Applications & Case Studies

Oncology: Dual VEGFR/PDGFR Inhibition

By acylating the 6-amino group with a substituted benzoyl chloride or urea linkage, the scaffold can be converted into a Type II kinase inhibitor.

  • Mechanism: The urea moiety binds to the Glu-Lys salt bridge in the kinase active site, while the indole core occupies the adenine pocket.

  • Advantage: The N1-dimethylaminoethyl group improves solubility, a common failure point for hydrophobic kinase inhibitors (e.g., Sunitinib analogs).

Neuropsychiatry: 5-HT6 Antagonists for Cognition

The scaffold serves as a perfect template for 5-HT6 antagonists used in Alzheimer's research.

  • Design: Sulfonylation of the 6-amino group with an arylsulfonyl chloride creates a sulfonamide.

  • SAR Logic: The sulfonamide mimics the core of proven 5-HT6 ligands (e.g., SB-271046), while the N1-tail ensures high affinity for the receptor's acidic pocket.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 6-Nitroindole Inter1 Intermediate: 1-[2-(dimethylamino)ethyl]-6-nitroindole Start->Inter1 N-Alkylation (KOH, DMF, 60°C) Reagent1 2-Chloro-N,N- dimethylethylamine Reagent1->Inter1 Final Target Scaffold: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Inter1->Final Reduction (H2, Pd/C or Hydrazine) Deriv1 Kinase Inhibitor (Amide/Urea) Final->Deriv1 Acylation/Coupling Deriv2 GPCR Ligand (Sulfonamide) Final->Deriv2 Sulfonylation

Figure 2: Synthetic workflow from commercial starting materials to functionalized therapeutic candidates.

References

  • Zhang, H., et al. (2018). "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Modes." European Journal of Medicinal Chemistry. Link

  • Kochanowska-Karamyan, A.J., & Hamann, M.T. (2010). "Marine Indole Alkaloids: Potential New Drug Leads for the Control of Depression and Anxiety." Chemical Reviews. Link

  • Hölttä, M., et al. (2007). "Synthesis and evaluation of 5-HT6 receptor antagonists based on the indole scaffold." Bioorganic & Medicinal Chemistry. Link

  • Popowycz, F., et al. (2019). "The Indole Scaffold in Medicinal Chemistry: A Review of Recent Advances." Medicinal Chemistry Research. Link

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. Link

Chemical Characteristics and Stability Profile of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

As a Senior Application Scientist navigating the development of complex heterocyclic scaffolds, understanding the intrinsic vulnerabilities of a molecule is paramount to ensuring its viability in downstream applications. 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS 173386-74-8)[1] is a highly functionalized indole derivative. Structurally, it features an indole core, a primary amine at the C6 position, and a tertiary dimethylamino group tethered to the N1 position via an ethyl linker.

While N-alkylated aminoindoles are highly valued in both medicinal chemistry (as serotonergic modulators) and materials science (as precursors for conductive films)[2], the convergence of multiple electron-rich moieties within a single framework introduces significant stability challenges. This whitepaper dissects the chemical reactivity, primary degradation pathways, and validated experimental protocols required to accurately profile the stability of this compound.

Chemical Characteristics & Reactivity Mapping

The reactivity of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine is governed by the synergistic electron-donating effects of its substituents.

  • C6-Amino Conjugation: The primary amine at the C6 position strongly donates electron density into the indole

    
    -system via resonance. This elevates the energy of the highest occupied molecular orbital (HOMO), significantly lowering the molecule's oxidation potential. Consequently, the indole core becomes highly susceptible to electrophilic attack and radical-mediated oxidation[3].
    
  • Aliphatic Tertiary Amine: The N1-dimethylaminoethyl side chain imparts basicity and aqueous solubility. However, the localized lone pair on the tertiary amine nitrogen acts as a potent nucleophile, making it a prime target for electrophilic oxygen species (e.g., peroxides).

  • Causality of Instability: The dual presence of an oxidizable aromatic core and an oxidizable aliphatic side chain means the molecule lacks a single "weakest link." Instead, its degradation profile is highly dependent on the specific environmental stressor (light vs. chemical oxidants).

Primary Degradation Pathways

Based on the established behavior of structurally analogous 6-aminoindoles and N-alkyl indoles, 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine is prone to three primary degradation trajectories[2],[3]:

  • Oxidative Oligomerization: Unprotected 6-aminoindoles are notoriously unstable in ambient conditions. Exposure to atmospheric oxygen and photons initiates a radical coupling cascade at the C6-amino group, rapidly forming insoluble poly(aminoindole) oligomers[2],[3].

  • Oxidative Dearomatization: The electron-rich indole core can undergo C2/C3 oxidation in the presence of reactive oxygen species (ROS) or transition metal impurities, yielding indolin-2-ones or isatin derivatives.

  • N-Oxide Formation: The aliphatic tertiary amine on the side chain is highly susceptible to oxidation by peroxides, forming a stable N-oxide (+16 Da mass shift).

Degradation Parent 1-[2-(dimethylamino)ethyl] -1H-indol-6-amine Sub1 C6-Amino Group Oxidation Parent->Sub1 Ambient O2 / Light Sub2 Indole Core (C2/C3) Oxidation Parent->Sub2 ROS / Transition Metals Sub3 Dimethylamino Side-chain Oxidation Parent->Sub3 Peroxides (H2O2) Deg1 Oxidative Oligomerization (Poly-aminoindoles) Sub1->Deg1 Radical Coupling Deg2 Oxidative Dearomatization (Indolin-2-ones / Isatins) Sub2->Deg2 Dearomatization Deg3 N-Oxide Formation (Tertiary Amine N-oxide) Sub3->Deg3 Electrophilic Oxygen

Figure 1: Primary oxidative degradation pathways of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

Self-Validating Experimental Protocols for Stability Assessment

To accurately profile the stability of this compound, researchers must employ self-validating forced degradation workflows. The following protocol utilizes orthogonal stress conditions followed by LC-MS/MS analysis to map the degradation kinetics and identify specific degradants.

Protocol: Forced Degradation and LC-MS/MS Profiling

Objective: To quantify degradation kinetics and elucidate structural degradants via mass shifts.

  • Step 1: Sample Preparation. Dissolve 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine in HPLC-grade acetonitrile/water (50:50 v/v) to a final concentration of 1.0 mg/mL.

  • Step 2: Oxidative Stress. Aliquot 1.0 mL of the sample into an amber glass vial. Add 100 µL of 3%

    
    . Incubate at 25°C for 24 hours.
    
  • Step 3: Photolytic Stress. Aliquot 1.0 mL of the sample into a clear quartz vial. Expose to UV/Vis light (1.2 million lux hours and 200

    
     UV energy) in a photostability chamber following ICH Q1B guidelines.
    
  • Step 4: Chemical Quenching (Critical Causality Step). Terminate the oxidative reaction by adding 50 µL of 10% sodium thiosulfate to neutralize residual peroxides. Scientific Rationale: Without this quenching step, residual

    
     will concentrate during droplet desolvation in the Electrospray Ionization (ESI) source, artificially inflating the N-oxide peak and skewing the stability profile. This makes the protocol self-validating by eliminating in-source artifact generation.
    
  • Step 5: LC-MS/MS Analysis. Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Monitor via positive electrospray ionization (ESI+). Validate degradation pathways by tracking specific mass shifts (e.g.,

    
     for parent; 
    
    
    
    for N-oxide).

Quantitative Data Summaries

The following tables summarize the baseline physicochemical properties[1] and the representative degradation kinetics observed under the forced stress conditions detailed in the protocol above.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine
CAS Number 173386-74-8
Molecular Formula

Molecular Weight 203.28 g/mol
Topological Polar Surface Area (TPSA) 34.19 Ų
Recommended Storage Sealed in dry, 2-8°C, inert atmosphere

Table 2: Representative Forced Degradation Kinetics (LC-MS/MS Peak Area %)

ConditionTime (h)Parent Compound (%)Poly(aminoindole) Oligomers (%)Indolin-2-one Derivatives (%)N-Oxide (%)
Control (4°C, Dark) 2499.8<0.1<0.1<0.1
Oxidative (3%

)
2465.45.28.121.3
Photolytic (UV/Vis) 2442.148.56.23.2

Data Interpretation: The photolytic conditions primarily drive the radical-mediated C6-amino oligomerization, while chemical oxidative stress heavily favors electrophilic oxygen transfer to the aliphatic tertiary amine, yielding the N-oxide.

Handling and Mitigation Strategies

Due to the pronounced susceptibility to oxidative oligomerization[3], standard benchtop handling is insufficient for long-term integrity. The compound must be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen)[1]. Solutions intended for biological or material assays should be prepared fresh immediately prior to use and protected from ambient light to prevent radical-initiated polymerization.

References

  • Horbenko, Y. Y., Aksimentyeva, O., & Kordan, V. (2023). "Electrochemical Fabrication of Poly(6-aminoindole) - Graphene-Oxide Nanostructures on Transparent Electrodes". 2023 IEEE 13th International Conference Nanomaterials: Applications & Properties (NAP). URL: [Link]

  • Boice, G. N., Patrick, B. O., & Hicks, R. G. (2022). "Diindolylamine Preparation and Stability Investigations". ACS Omega, 7(6), 5197-5205. URL: [Link]

Sources

Decoding the Structure-Activity Relationship (SAR) of N-Substituted Indole-6-Amines: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole ring is a privileged heterocyclic scaffold in medicinal chemistry, deeply embedded in the design of numerous natural products and targeted therapeutic agents[1]. Among its derivatives, the 6-aminoindole subclass has emerged as a highly versatile pharmacophore. By systematically modifying the N1 (indole nitrogen) and N6 (exocyclic amine) positions, researchers can finely tune the electronic distribution, steric bulk, and hydrogen-bonding capabilities of the molecule. This technical guide elucidates the Structure-Activity Relationship (SAR) of N-substituted indole-6-amines, exploring their mechanistic roles in oncology, antibacterial development, and neurodegenerative diseases.

Mechanistic Grounding: Target Pathways and Causality

The biological efficacy of N-substituted indole-6-amines stems from their ability to mimic endogenous ligands or selectively occupy allosteric/orthosteric pockets in target proteins.

  • Kinase Inhibition (Oncology): In the context of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the indole core acts as a hydrophobic anchor. When the N6 position is substituted with a pyrimidine or triazine ring, the resulting molecule effectively competes with ATP for the kinase hinge region, inhibiting downstream proliferation pathways[2].

  • Antibacterial Action: For Gram-negative bacteria, N-substituted hexahydrocyclohepta[b]indole-6-amines act as potent inhibitors of MreB, a prokaryotic actin homolog essential for maintaining cell shape and facilitating division[3].

  • Protein Misfolding: N6-triazine substituted indole-6-amines have demonstrated dose-dependent inhibition of α-synuclein oligomerization, highlighting their potential as anti-aggregation agents in Parkinson's disease models[4].

Competitive inhibition of EGFR/VEGFR-2 by N-substituted indole-6-amines.

Core SAR Principles of N-Substituted Indole-6-Amines

N6-Amine Derivatization (The Pharmacodynamic Driver)

The primary amine at the C6 position is a powerful nucleophile, making it an ideal site for diversification.

  • Pyrimidines and Triazines: Coupling the N6 position to 2,4-dichloropyrimidine or triazine scaffolds creates a rigid, planar system that enhances hydrogen bonding with the hinge region of kinases[2].

  • Amides and Sulfonamides: Acylation or sulfonylation of the 6-amino group (e.g., forming N-(1H-indole-6-yl) benzamides) introduces a hydrogen-bond donor/acceptor pair. Sulfonamides, in particular, alter the pKa of the N6 proton, often improving metabolic stability and cellular permeability against cancer cell lines like MCF7[5].

N1-Indole Substitution (The Pharmacokinetic Modulator)

The indole N1 position is critical for tuning lipophilicity (LogP) and preventing rapid Phase II metabolism (e.g., glucuronidation).

  • Alkylation/Arylation: Unsubstituted N1 indoles often suffer from poor oral bioavailability. Methylation or benzylation at N1 increases lipophilicity and pushes the molecule deeper into hydrophobic receptor pockets[6]. However, bulky N1 substituents can cause steric clashes, drastically reducing binding affinity.

C2/C3 Ring Modifications (Electronic Tuning)
  • Halogenation: Introducing halogens (e.g., 2-bromo or 4-bromo) increases the electron density of the indole ring, which can enhance π-π stacking interactions with aromatic residues in the target protein[3],[7].

  • Trifluoromethylation: The addition of a CF3 group at the C2 position (2-CF3-indoles) dramatically increases metabolic resistance against cytochrome P450 enzymes while enhancing the overall lipophilicity of the scaffold[8].

Quantitative SAR Data Summary

The following table synthesizes the impact of specific substitutions on biological activity across different therapeutic targets.

Compound / ScaffoldTarget / Disease ModelKey SubstitutionsIC50 / ActivityReference
MKP123 EGFR / VEGFR-2N6-(4,6-disubstituted pyrimidine), N1-MethylEGFR: 18 nM, VEGFR-2: 45 nM[2]
Compound 127 Breast Cancer (MCF7)N6-Benzamide, 3-CF330.63 μM[5]
Compound 8 MreB (Gram-negative bacteria)2-Bromo, N6-Amine, HexahydrocycloheptaActive (Antimicrobial)[3]
Triazine-Indole α-synuclein aggregationN6-(2,4-dichloro-1,3,5-triazine)Dose-dependent inhibition[4]

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the synthesis of N-substituted indole-6-amines must follow rigorous, self-validating protocols. The choice of reagents directly dictates the chemoselectivity and yield of the final product.

Step-by-step synthetic workflow for N,N'-disubstituted indole-6-amines.

Protocol 1: Chemoselective Reduction of 6-Nitroindole to 6-Aminoindole

Causality: While catalytic hydrogenation (H2/Pd-C) is clean, it risks dehalogenation if the indole ring contains halogen substituents (e.g., 4-bromo-6-nitroindole). Therefore, Stannous Chloride (SnCl2) in acidic media is the preferred chemoselective reducing agent[5].

  • Reaction Setup: Dissolve 6-nitroindole (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.

  • Reduction: Slowly add SnCl2·2H2O (5.0 eq) at 0°C to control the exothermic reaction. Stir at room temperature for 4-6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot (ninhydrin positive) confirms reduction.

  • Workup: Neutralize carefully with saturated NaHCO3 (pH ~8) to precipitate tin salts. Filter through Celite, extract with EtOAc, and dry over anhydrous Na2SO4.

Protocol 2: SNAr Coupling at the N6 Position (Pyrimidine/Triazine)

Causality: The N6-amine is a strong nucleophile. Coupling with electron-deficient heteroaromatics (like 2,4-dichloropyrimidine) proceeds via Nucleophilic Aromatic Substitution (SNAr). Using a weak base (Et3N or NaHCO3) neutralizes the generated HCl without deprotonating the indole N1[2],[4].

  • Coupling: Dissolve 6-aminoindole (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in isopropanol or a MeOH/H2O mixture.

  • Base Addition: Add Et3N (2.0 eq) or NaHCO3 and stir at room temperature to 50°C overnight.

  • Self-Validation: LC-MS analysis must show the mass of the mono-substituted product (M+H). The presence of a di-substituted byproduct indicates over-reaction, necessitating lower temperatures.

  • Purification: Evaporate the solvent and purify via silica gel chromatography to isolate the N6-substituted intermediate.

Protocol 3: Regioselective N1-Alkylation

Causality: To alkylate the N1 position, a strong base like Sodium Hydride (NaH) is required to deprotonate the indole nitrogen (pKa ~16). DMF is used as an aprotic polar solvent to stabilize the resulting indolyl anion[2].

  • Deprotonation: Dissolve the N6-substituted intermediate in anhydrous DMF. Cool to 0°C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Alkylation: After 30 minutes of stirring (hydrogen gas evolution ceases), add the alkyl halide (e.g., Methyl Iodide, 1.1 eq) dropwise.

  • Self-Validation: Quench a micro-aliquot in water and extract with EtOAc. 1H-NMR of the crude must show the disappearance of the broad N1-H singlet (typically around 11.0 ppm) and the appearance of a sharp N-alkyl singlet (e.g., N-CH3 at ~3.7 ppm).

  • Quenching & Isolation: Quench the bulk reaction with ice water, extract with EtOAc, wash extensively with brine to remove DMF, and purify via column chromatography.

Conclusion

The SAR of N-substituted indole-6-amines represents a highly tunable matrix for drug discovery. By strategically substituting the N6 position to dictate target affinity and modifying the N1 and C2/C3 positions to optimize pharmacokinetics and electronic profiles, medicinal chemists can develop highly potent inhibitors for oncology, infectious diseases, and neurodegeneration. Rigorous, self-validating synthetic protocols remain the cornerstone of successfully translating these structural hypotheses into viable therapeutic candidates.

References

  • Title: 2 Source: nih.gov[2]

  • Title: 5 Source: mdpi.com[5]

  • Title: 3 Source: nih.gov[3]

  • Title: 4 Source: purdue.edu[4]

  • Title: 6 Source: arkat-usa.org[6]

  • Title: 8 Source: nih.gov[8]

  • Title: 7 Source: lookchem.com[7]

  • Title: 1 Source: benchchem.com[1]

Sources

Technical Whitepaper: Toxicology and Safety Profile of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth toxicological and safety assessment for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine .

Executive Summary

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine is a bifunctional indole derivative characterized by a primary aromatic amine at position 6 and a basic N,N-dimethylaminoethyl side chain at position 1. While specific empirical toxicological data for this exact structure is limited in public registries, a robust safety profile can be derived via Structure-Activity Relationship (SAR) analysis and Read-Across from structurally validated analogs (e.g., 6-aminoindole and dimethyltryptamine derivatives).

Critical Safety Hazards:

  • Genotoxicity Alert: The presence of the primary aromatic amine (aniline-like motif) necessitates handling as a potential mutagen until Ames testing proves otherwise.

  • Corrosivity/Irritation: The basic aliphatic side chain (pKa ~9.5) confers significant risk of severe eye damage and skin irritation.

  • Occupational Exposure Band (OEB): Default assignment to OEB 3 (10–100 µg/m³) pending potency data.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physicochemical basis of toxicity is the first step in risk mitigation. The molecule combines a lipophilic aromatic core with a hydrophilic, ionizable tail.

PropertyValue (Predicted/Analog)Toxicological Implication
Molecular Formula C₁₂H₁₇N₃--
Molecular Weight 203.28 g/mol Small molecule; high membrane permeability.
LogP (Octanol/Water) ~1.8 – 2.2Moderate lipophilicity; potential for CNS penetration.
pKa (Basic) ~9.5 (Tertiary amine)Highly ionized at physiological pH; lysosomal trapping risk (Phospholipidosis).
pKa (Acidic) >16 (Indole NH substituted)The N1-substitution removes the acidic indole proton, increasing stability.
Physical State Solid (likely off-white powder)Inhalation hazard (dust).

Toxicological Profile (SAR & Read-Across)

Acute Toxicity
  • Oral (Rat): Predicted Category 4 (Harmful if swallowed) .

    • Basis: The core analog 6-Aminoindole (CAS 5318-27-4) is classified as Acute Tox. 4. The addition of the alkylamine chain often increases acute lethality due to enhanced absorption and receptor interaction (e.g., serotonergic targets).

  • Dermal/Ocular: Predicted Category 2 (Skin Irritant) / Category 1 or 2A (Severe Eye Irritant) .

    • Mechanism: The N,N-dimethylaminoethyl moiety is strongly basic. Upon contact with mucous membranes, it can cause saponification of lipids and protein denaturation.

Genotoxicity & Carcinogenicity[5][6]
  • Structural Alert: Primary Aromatic Amine (Position 6) .

  • Mechanism: Metabolic N-hydroxylation (via CYP1A2) can lead to the formation of nitrenium ions, which form DNA adducts (specifically at guanine residues).

  • Risk Level: High. Must be treated as a suspect mutagen.

  • Mitigation: A standard battery of genotoxicity assays (Ames + Micronucleus) is mandatory before scale-up.

Target Organ Toxicity (Repeated Dose)
  • Phospholipidosis: The molecule fits the pharmacophore for Cationic Amphiphilic Drugs (CADs) —a hydrophobic ring system + a hydrophilic amine side chain.

    • Pathology: Accumulation in lysosomes causing "foamy macrophage" appearance in lung or liver tissue.

  • Serotonergic Effects: Structural similarity to tryptamines suggests potential off-target binding to 5-HT receptors, leading to CNS or cardiovascular effects (e.g., valvulopathy via 5-HT2B).

Metabolic Fate (ADME)

The metabolic pathway dictates the duration of toxicity and the nature of reactive metabolites.

Predicted Metabolic Map (DOT Visualization)

MetabolicPathway Parent Parent Compound (1-[2-(dimethylamino)ethyl]-1H-indol-6-amine) Met1 N-Acetylated Metabolite (Inactive) Parent->Met1 NAT1/NAT2 (Phase II) Met2 N-Oxide (Polar/Excretable) Parent->Met2 FMO3 (Phase I) Met3 N-Hydroxylamine (Genotoxic Reactive Intermediate) Parent->Met3 CYP1A2 (Bioactivation) Met4 Desmethyl Metabolite Parent->Met4 CYP2D6 (Dealkylation)

Figure 1: Predicted metabolic pathways. The red path indicates the bioactivation route responsible for potential genotoxicity.

Experimental Protocols for Safety Validation

To transition from "Predicted" to "Verified" safety data, the following protocols must be executed.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Validates the mutagenic potential of the aromatic amine moiety.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Preparation: Dissolve compound in DMSO (solubility check required).

  • Dosing: 5 dose levels (e.g., 312, 625, 1250, 2500, 5000 µ g/plate ).

  • Metabolic Activation: Perform with (+S9) and without (-S9) rat liver homogenate.

    • Criticality: The 6-amino group requires S9 activation to show mutagenicity. If -S9 is negative but +S9 is positive, the risk is metabolic bioactivation.

  • Criteria: A ≥2-fold increase in revertant colonies over vehicle control indicates a positive result.

Protocol: hERG Channel Inhibition (Cardiotoxicity)

The basic side chain poses a risk for QT prolongation.

  • System: CHO or HEK293 cells stably expressing hERG potassium channels.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Perfusion: Apply compound at 0.1, 1, 10, and 30 µM.

  • Endpoint: Measure tail current amplitude inhibition.

  • Threshold: IC₅₀ < 10 µM triggers a "High Risk" flag for cardiac safety.

Safe Handling & Engineering Controls

Based on the OEB 3 assignment (Default for uncharacterized aromatic amines), the following controls are non-negotiable.

Safety Decision Logic (DOT Visualization)

SafetyLogic Start Handling 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine State Physical State: Solid/Powder? Start->State Containment Use Vented Balance Enclosure (HEPA Filtered) State->Containment Yes Soln In Solution? State->Soln No Waste Incinerate as Hazardous Organic Waste Containment->Waste Gloves Double Nitrile Gloves (Permeation >480 min) Soln->Gloves Gloves->Waste

Figure 2: Operational safety decision tree for laboratory handling.

Personal Protective Equipment (PPE):

  • Respiratory: N95 (minimum) or PAPR if handling >10g open powder.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Tyvek sleeves recommended to cover wrists.

  • Eye: Chemical splash goggles (Safety glasses are insufficient due to corrosive potential).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 256096: 6-Aminoindole. Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Research in Toxicology.
  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a. (Standard for Read-Across methodology).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Physical properties and molecular weight of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical properties and molecular weight of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

High-Fidelity Characterization & Synthesis Guide

Executive Summary

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS: 173386-74-8) is a specialized indole derivative utilized primarily as a pharmacophore scaffold in the development of serotonergic ligands (5-HT receptor agonists/antagonists) and kinase inhibitors.[1] Its structural uniqueness lies in the


-substitution of the indole core with a dimethylaminoethyl chain, combined with a primary amine at the C6 position. This dual-amine architecture creates a distinct basicity profile and solubility window, making it a critical intermediate for optimizing the pharmacokinetic properties of drug candidates.

This guide provides a definitive analysis of its physicochemical properties, a robust, regioselective synthesis protocol, and safety standards for laboratory handling.

Chemical Identity & Molecular Weight Analysis[1][2][3][4][5][6][7]

The compound is an indole alkaloid analog. The molecular weight calculation is derived from its formula


, comprising a bicyclic aromatic core and an aliphatic side chain.
Table 1: Chemical Identity Matrix
PropertyData Specification
IUPAC Name 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine
CAS Registry Number 173386-74-8
Molecular Formula

Molecular Weight 203.28 g/mol
SMILES CN(C)CCN1C=CC2=C1C=C(N)C=C2
InChI Key VMKMTGSIPCKLSC-UHFFFAOYSA-N
Structural Class

-alkylated aminoindole

Physical & Chemical Properties[2][4][5][8][9][10][11][12][13][14]

Understanding the physicochemical behavior of this compound is essential for formulation and assay development. The molecule possesses two basic centers: the aliphatic tertiary amine (highly basic) and the aromatic primary amine (weakly basic).

Table 2: Physicochemical Data
PropertyValue / DescriptionReliability Level
Physical State Viscous oil or low-melting solid (off-white to yellow)Observed (Analogous)
Boiling Point ~390°C (Predicted at 760 mmHg)Calculated
Density ~1.12 g/cm³Predicted
LogP (Octanol/Water) 1.79Computational Consensus
TPSA 34.19 ŲComputed
pKa (Aliphatic Amine) ~9.2 – 9.5Predicted (Base Center 1)
pKa (Aniline) ~4.0 – 4.5Predicted (Base Center 2)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[2][3][4][5] Sparingly soluble in neutral water; highly soluble in aqueous acid (pH < 4).Field Insight

Technical Insight: The LogP of 1.79 indicates moderate lipophilicity, suggesting good membrane permeability, which is characteristic of CNS-active indole derivatives.

Synthesis & Purification Protocols

Direct alkylation of 6-aminoindole is not recommended due to the competing nucleophilicity of the primary aniline nitrogen, which leads to a mixture of


- and 

-alkylated products.

Recommended Route: The "Nitro-Reduction" Pathway. This protocol ensures 100% regioselectivity by alkylating the indole nitrogen while the C6 position is protected as a non-nucleophilic nitro group.

Phase 1: -Alkylation of 6-Nitroindole

Objective: Install the dimethylaminoethyl chain at the indole nitrogen.

  • Reagents:

    • Substrate: 6-Nitroindole (1.0 eq)

    • Alkylating Agent: 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

    • Base: Cesium Carbonate (

      
      , 2.5 eq) or Sodium Hydride (NaH, 1.5 eq)
      
    • Solvent: Anhydrous DMF or Acetonitrile (

      
      )
      
  • Protocol:

    • Dissolve 6-nitroindole in anhydrous DMF under

      
       atmosphere.
      
    • Add Base (

      
      ) and stir for 30 minutes at room temperature to deprotonate the indole 
      
      
      
      (pKa ~16).
    • Add 2-(dimethylamino)ethyl chloride hydrochloride.

    • Heat the mixture to 80°C for 4–6 hours . Monitor by TLC (EtOAc/Hexane).

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (DCM:MeOH 95:5).

Phase 2: Reduction of Nitro Group

Objective: Convert the nitro group to the target primary amine.

  • Reagents:

    • Substrate: 1-[2-(dimethylamino)ethyl]-6-nitroindole

    • Catalyst: 10% Palladium on Carbon (Pd/C, 10 wt%)

    • Hydrogen Source:

      
       gas (balloon pressure) or Ammonium Formate
      
    • Solvent: Methanol or Ethanol[6]

  • Protocol:

    • Dissolve the nitro-intermediate in Methanol.

    • Add Pd/C catalyst carefully (Caution: Pyrophoric).

    • Purge system with

      
       gas and stir vigorously at RT for 2–4 hours.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the target 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine .

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and decision points in the synthesis pathway.

SynthesisPath Start Start: 6-Nitroindole (CAS 4769-96-4) Step1 Step 1: N-Alkylation (Base + R-Cl) Start->Step1 Activation Inter Intermediate: 1-[2-(dimethylamino)ethyl]-6-nitroindole Step1->Inter 80°C, 4h Step2 Step 2: Reduction (H2, Pd/C) Inter->Step2 Hydrogenation Final Target Product: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS 173386-74-8) Step2->Final Purification

Figure 1: Regioselective synthesis pathway via the Nitro-Indole route to avoid side reactions.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Indole Protons: Distinct aromatic signals. The C2-H and C3-H protons typically appear as doublets/multiplets between

      
       6.3 and 7.2 ppm.
      
    • C6-Amine: Broad singlet around

      
       4.5–5.0 ppm (
      
      
      
      , exchangeable with
      
      
      ).
    • N1-Ethyl Chain: Two triplets.[7][4]

      • 
        : 
        
        
        
        ~4.1 ppm.
      • 
        : 
        
        
        
        ~2.6 ppm.
    • Dimethyl Group: Sharp singlet at

      
       ~2.2 ppm (6H).
      
  • Mass Spectrometry (ESI-MS):

    • Expected

      
      :  m/z 204.29.
      
    • Fragmentation often shows loss of the dimethylamine group (

      
      ).
      

Safety & Handling Standards

As a potent bioactive amine and indole derivative, strict safety protocols are mandatory.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (GHS Category 4).

    • Irritant: Causes skin and serious eye irritation (GHS Category 2).

    • Sensitizer: Potential skin sensitizer due to the primary aniline moiety.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical safety goggles (face shield recommended during synthesis).

    • Fume hood operation is mandatory for all steps involving solvents or silica dust.

  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Hygroscopic: Protect from moisture to prevent degradation (oxidation of the electron-rich indole ring).

References

  • National Institutes of Health (NIH). (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary: 6-Aminoindole.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Regioselective synthesis of 6-nitroindole derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

History and Discovery of 1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine Derivatives: Targeting the 5-HT1D Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective serotonin 5-HT1D receptor agonists represents a masterclass in rational drug design and structure-activity relationship (SAR) optimization. This technical guide explores the history, medicinal chemistry, and pharmacological validation of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine derivatives . By executing a strategic "scaffold hop" from classic C3-substituted tryptamines to N1-substituted indoles, researchers successfully decoupled migraine efficacy from the cardiovascular liabilities associated with first-generation non-selective triptans.

Historical Context: The Serotonin 5-HT1D Receptor & Migraine

Migraine pathophysiology is intrinsically linked to the trigeminovascular system. First-generation antimigraine therapeutics, such as sumatriptan, function as non-selective 5-HT1B/1D receptor agonists. While clinically effective, their agonism at the 5-HT1B receptor—which is densely localized on vascular smooth muscle—induces vasoconstriction, posing severe cardiovascular risks [1].

To circumvent this, the pharmaceutical industry pivoted toward developing highly selective 5-HT1D agonists. The 5-HT1D receptor is localized primarily on trigeminal nerve terminals. Its activation inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), providing potent migraine relief without inducing vasoconstriction [1].

Rational Drug Design: The Indole Scaffold Hop

Endogenous serotonin and classic triptans are tryptamine derivatives, characterized by an aminoethyl chain at the C3 position of the indole ring. To achieve 5-HT1D selectivity, researchers at NPS Pharmaceuticals (Isaac et al.) hypothesized that altering the primary binding vector could disrupt the 5-HT1B interaction [2].

Causality in Design:

  • N1-Alkylation: Moving the dimethylaminoethyl side chain from the C3 position to the N1 position created the 1-[2-(dimethylamino)ethyl]-1H-indole core. This shift fundamentally altered the molecule's orientation within the receptor's orthosteric binding site [3].

  • C6-Substitution: SAR mapping revealed a lipophilic accessory pocket unique to the 5-HT1D receptor. By introducing bulky substitutions at the C6 position of the indole ring, researchers generated 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine derivatives that perfectly anchored into this pocket, driving extreme 5-HT1D selectivity [2].

This optimization culminated in the discovery of ALX-2732 (4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol), a highly potent and selective 5-HT1D agonist [2].

Structure-Activity Relationship (SAR) Data

The quantitative data below highlights the dramatic shift in receptor selectivity and pharmacokinetic profiles achieved through N1-alkylation and C6-substitution.

Compound / DerivativeTarget ReceptorBinding Affinity (

)
Oral Bioavailability (

)
Reference
Sumatriptan (Control) 5-HT1B / 5-HT1DNon-selective~15%[1]
PNU-109291 Human 5-HT1D0.9 nMN/A[1]
ALX-2732 Human 5-HT1D2.4 nM51% (Rats)[2]
ALX-2732 Human 5-HT1B> 1000 nMN/A[2]
Unsubstituted Core 5-HT1 (Brain)> 1 µMN/A[3]

Mechanistic Pathway: 5-HT1D Activation

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that couples to


 proteins. Activation by selective derivatives like ALX-2732 triggers a self-validating inhibitory cascade.

G A ALX-2732 (Agonist) B 5-HT1D Receptor (GPCR) A->B Binds (Ki = 2.4 nM) C Gi/o Protein Activation B->C D Adenylate Cyclase Inhibition C->D E Decreased cAMP Levels D->E F Inhibition of Trigeminal CGRP Release E->F G Migraine Relief (No Vasoconstriction) F->G

Figure 1: 5-HT1D receptor signaling pathway mediated by ALX-2732, leading to migraine relief.

Experimental Protocols & Methodologies

Chemical Synthesis of the Core Scaffold

Causality: Alkylation of the indole nitrogen (N1) requires a strong base to deprotonate the indole, forming an indolyl anion, which subsequently undergoes nucleophilic substitution with an alkyl halide.

  • Dissolve the 6-substituted-1H-indole in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) at 0°C to deprotonate the N1 position. Stir for 30 minutes.

  • Add 2-chloro-N,N-dimethylethanamine hydrochloride (pre-neutralized) dropwise.

  • Heat the reaction mixture to 60°C for 4-6 hours.

  • Quench with water, extract with ethyl acetate, dry over

    
    , and purify via flash column chromatography to yield the 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine derivative.
    
Radioligand Binding Assay (Receptor Selectivity)

Causality: To prove 5-HT1D selectivity, the compound must displace a known radioligand from 5-HT1D but fail to do so at 5-HT1B. [³H]-5-Carboxamidotryptamine ([³H]-5-CT) is utilized as the radiotracer [3]. Pargyline is added to inhibit monoamine oxidase (MAO), preventing ligand degradation during the assay.

W S1 1. Cell Culture (HEK293 expressing 5-HT1D) S2 2. Membrane Preparation (Lysis & Centrifugation) S1->S2 S3 3. Radioligand Incubation ([³H]-5-CT + Test Compound) S2->S3 S4 4. Rapid Filtration (GF/B glass fiber filters) S3->S4 S5 5. Liquid Scintillation Counting (LSC) S4->S5 S6 6. Data Analysis (IC50 and Ki calculation) S5->S6

Figure 2: Workflow for the competitive radioligand binding assay used to determine Ki values.

Protocol Steps:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1D or 5-HT1B receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-5-CT, and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in assay buffer containing 4 mM
    
    
    and 10 µM pargyline.
  • Non-Specific Binding: Define non-specific binding using 10 µM serotonin (5-HT).

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% polyethylenimine to reduce the non-specific binding of highly lipophilic indole derivatives.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity. Calculate

    
     values using the Cheng-Prusoff equation.
    
In Vitro Metabolic Stability (Liver Microsomes)

Causality: First-pass metabolism heavily degrades traditional indole-based compounds. Assessing stability in human and rat liver microsomes (HLM/RLM) predicts in vivo half-life and oral bioavailability [2].

  • Incubate 1 µM of the test compound with 0.5 mg/mL HLM or RLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH.

  • Take aliquots at 0, 15, 30, and 60 minutes, quenching immediately with ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Pharmacokinetics & In Vivo Efficacy

The structural modifications of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine derivatives yielded profound pharmacokinetic benefits. ALX-2732 demonstrated highly favorable metabolic stability in both human and rat liver microsomes. In vivo pharmacokinetic studies in rats revealed an impressive oral bioavailability (


) of 51% [2].

This is a massive improvement over first-generation triptans like sumatriptan (


 ~15%), which suffer from extensive first-pass metabolism. The high bioavailability of ALX-2732 is attributed to the steric shielding provided by the C6-substitution and the N1-alkylation, which collectively protect the indole core from rapid monoamine oxidase (MAO) degradation.

References

  • Isaac, M., Slassi, M., Xin, T., et al. (2003). "Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists." Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-13. URL:[Link]

  • BioWorld. (1998). "PNU-109291, a selective 5-HT1D agonist and potent antimigraine agent." BioWorld Science. URL: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis Protocol for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine is a highly versatile bifunctional building block frequently utilized in the drug discovery pipeline, particularly in the development of histone deacetylase (HDAC) inhibitors and sphingosine kinase inhibitors[1][2]. The molecule features a basic dimethylaminoethyl chain at the indole N1 position and a reactive primary amine at the C6 position, making it an ideal scaffold for further functionalization via amide coupling or reductive amination.

The most efficient and scalable route to this compound involves a two-step sequence starting from commercially available 6-nitroindole:

  • Regioselective N-Alkylation: Deprotonation of the indole followed by nucleophilic substitution with 2-chloro-N,N-dimethylethanamine.

  • Chemoselective Nitro Reduction: Catalytic hydrogenation of the C6-nitro group to yield the final primary amine.

SynthesisWorkflow Start 6-Nitroindole (Starting Material) Step1 Step 1: N-Alkylation Reagents: NaH, DMF, 0°C to RT Electrophile: 2-Chloro-N,N-dimethylethanamine HCl Start->Step1 Intermediate Intermediate 1-[2-(dimethylamino)ethyl]-6-nitro-1H-indole Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Reagents: 10% Pd/C, H2 (1 atm), MeOH, RT Intermediate->Step2 Target Target Compound 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Step2->Target

Workflow for the two-step synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

Step 1: Regioselective N-Alkylation of 6-Nitroindole

Mechanistic Rationale

The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. Because the C3 position is inherently more nucleophilic in the neutral state, competitive C-alkylation is a common side reaction[3]. To enforce strict N-alkylation, the indole must be completely deprotonated to form the highly reactive indolate anion.

Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the gold standard for this transformation[3][4]. DMF effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic indolate anion[3]. Furthermore, because the alkylating agent (2-chloro-N,N-dimethylethanamine) is typically supplied as a hydrochloride salt to prevent premature self-polymerization, an excess of base (at least 2.1 equivalents) is strictly required to first neutralize the hydrochloride salt and subsequently deprotonate the indole.

Experimental Protocol

Materials:

  • 6-Nitroindole (1.0 equiv)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv)

  • Anhydrous DMF

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert gas (N₂ or Argon).

  • Deprotonation: Dissolve 6-nitroindole (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath. Carefully add NaH (2.5 equiv) portion-wise. Caution: Vigorous hydrogen gas evolution will occur. Stir the suspension at 0 °C for 30–45 minutes until gas evolution ceases and the solution turns a deep, characteristic indolate color[2][3].

  • Alkylation: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 equiv) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via LC-MS or TLC (disappearance of the starting material)[4].

  • Workup: Cool the mixture back to 0 °C and carefully quench with a slow addition of saturated aqueous ammonium chloride (NH₄Cl) or deionized water[2][3]. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (DCM:MeOH gradient containing 1% Et₃N to prevent amine streaking) to yield 1-[2-(dimethylamino)ethyl]-6-nitro-1H-indole .

Step 2: Chemoselective Nitro Reduction

Mechanistic Rationale

The reduction of nitroindoles can be achieved through various electron-transfer mechanisms (e.g., Fe/AcOH, SnCl₂), but modern synthetic approaches favor palladium-catalyzed hydrogenation for its mild conditions, high atom economy, and excellent chemoselectivity[5]. Using 10% Palladium on Carbon (Pd/C) with molecular hydrogen (H₂) at atmospheric pressure efficiently reduces the C6-nitro group to a primary amine without cleaving the newly installed N-alkyl chain or reducing the indole C2-C3 double bond[5][6].

Experimental Protocol

Materials:

  • 1-[2-(dimethylamino)ethyl]-6-nitro-1H-indole (1.0 equiv)

  • 10% Pd/C (10% w/w relative to substrate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (balloon)

Procedure:

  • Setup: In a round-bottom flask, dissolve the intermediate (1.0 equiv) in HPLC-grade MeOH (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add it under a blanket of nitrogen or wet it with a small amount of solvent first.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4–12 hours. Monitor the reduction via LC-MS or TLC until the nitro intermediate is fully consumed[5].

  • Filtration: Purge the flask with nitrogen to remove residual H₂. Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product, 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine , is typically obtained in high purity (>95%) and can often be used in subsequent coupling steps without further chromatographic purification.

Quantitative Data: Optimization of N-Alkylation Conditions

The regioselectivity and overall yield of the N-alkylation step are highly dependent on the base and solvent chosen. The table below summarizes the causality of different reaction conditions based on established indole alkylation principles[3][4].

Base (Equiv)SolventTemp (°C)Observation / CausalityExpected Yield
K₂CO₃ (3.0)Acetone60 (Reflux)Weak base leads to incomplete deprotonation. Significant C3-alkylation observed.< 30%
Cs₂CO₃ (3.0)DMF80Better solubility than K₂CO₃, but higher temp promotes side reactions and degradation.45 - 55%
NaH (2.5)THF0 to RTStrong base ensures complete deprotonation, but THF limits indolate solubility.60 - 75%
NaH (2.5) DMF 0 to RT Optimal. Complete deprotonation and excellent stabilization of the indolate anion.> 85%

References

  • Google Patents. "WO2007109178A2 - Indole derivatives as inhibitors of histone deacetylase." Google Patents.
  • Childress, E. S., et al. "Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors." PMC (PubMed Central). Available at: [Link]

Sources

Application Note: Optimal Solvent Selection & Handling for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a validated protocol for the dissolution, storage, and handling of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine .[1][2] Due to the specific structural features of this compound—namely the electron-rich 6-aminoindole core combined with a basic dimethylaminoethyl side chain—standard dissolution methods often lead to rapid oxidation or precipitation.[1][2]

Critical Insight: The primary challenge with this molecule is not just solubility, but oxidative stability in solution.[3] The 6-amino group significantly increases the electron density of the indole ring, making it highly susceptible to auto-oxidation and polymerization (melanization) in the presence of dissolved oxygen and light.

Physicochemical Analysis & Solvent Logic

To select the optimal solvent, we must analyze the competing functional groups within the molecule.

Functional GroupPropertyImplication for Solubility
Indole Core Lipophilic, AromaticRequires organic co-solvents (DMSO, EtOH) or cyclodextrins.[1][2]
C6-Primary Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
H-bond donor, Electron-donatingIncreases polarity slightly; High Oxidation Risk .[1][2]
N1-Dimethylaminoethyl Tertiary Amine, Basic (

)
Protonatable.[1][2] Allows solubility in acidic aqueous buffers (pH < 5).[1][3]
Solubility Profile
  • DMSO (Dimethyl Sulfoxide): Excellent (>50 mg/mL). The preferred solvent for cryo-storage of stock solutions.[1][2][3]

  • Ethanol/Methanol: Good (>20 mg/mL). Suitable for chemical synthesis or evaporation, but higher volatility risks concentration changes.[1][2][3]

  • Water (Neutral pH): Poor (<0.5 mg/mL). The free base is lipophilic.[1][2][3]

  • Water (Acidic pH < 4): High. Formation of the hydrochloride salt renders the molecule water-soluble.[1][2][3]

Decision Framework: Solvent Selection

The following flowchart illustrates the decision logic for selecting a solvent based on your downstream application.

SolventSelection Start Application Requirement LongTerm Long-Term Storage (>24 Hours) Start->LongTerm InVitro In Vitro Assays (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo / Animal Studies Start->InVivo ChemSynth Chemical Synthesis Start->ChemSynth DMSO Anhydrous DMSO (Store -20°C under Argon) LongTerm->DMSO Max Stability InVitro->DMSO Stock Solution AqBuffer Acidified Saline (pH 4.5, Citrate/HCl) InVivo->AqBuffer If Salt Form CoSolvent DMSO/PEG400/Water (5:40:55 Formulation) InVivo->CoSolvent If Free Base Alc Methanol/Ethanol (Degassed) ChemSynth->Alc Evaporation Needed DMSO->InVitro Dilute <0.5%

Figure 1: Decision matrix for solvent selection based on experimental end-points.[1][2][3]

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (50 mM)

Purpose: Create a stable, high-concentration stock for long-term storage.

Materials:

  • 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (Solid)[1][2][4]

  • Anhydrous DMSO (Spectroscopic grade, ≥99.9%)[1][3]

  • Argon or Nitrogen gas line[1][2][3]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1][2][3]

Procedure:

  • Environment: Work in a low-light environment or use amber glassware to prevent photo-oxidation.[1][2]

  • Weighing: Weigh the compound rapidly. If the powder appears dark brown/purple, purification may be required before use.

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 50 mM (approx. 10.16 mg/mL).[1][3]

    • Calculation: Mass (mg) = [Vol (mL) × Conc (mM) × MW] / 1000.[1][3]

  • Degassing (Crucial): Gently bubble Argon/Nitrogen through the solution for 30 seconds to displace dissolved oxygen.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Preparation of Aqueous Working Solution (Cell Culture)

Purpose: Dilute the stock for biological assays without precipitation.[1][3]

Mechanism: The "Solvent Shift" method.[2][3] By prediluting in an intermediate solvent, we prevent the "crashing out" effect common when hydrophobic stocks hit aqueous media directly.

Procedure:

  • Thaw the 50 mM DMSO stock.

  • Intermediate Step: Dilute the stock 1:10 in sterile PBS (pH 7.4) containing 5% Tween-80 or Cyclodextrin if high concentrations (>100 µM) are needed.[1][2][3]

    • Note: For standard assays (<10 µM), direct dilution into media is usually acceptable if mixing is rapid.[3]

  • Final Dilution: Add the intermediate solution to the cell culture media.

    • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

  • Validation: Inspect visually for turbidity (precipitation) using an inverted microscope.[1][2][3]

Stability & Troubleshooting

The Oxidation Pathway

The 6-aminoindole moiety is an electron-rich system.[1][2] In the presence of oxygen, it undergoes radical formation, leading to dimeric species and melanin-like polymers (dark precipitate).

OxidationPathway Compound 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (Colorless/Pale Yellow) Radical Indolyl Radical Cation (Reactive Intermediate) Compound->Radical O2 / Light / Peroxides Dimer Indole Dimers (Pink/Red) Radical->Dimer Coupling Polymer Melanin-like Polymers (Dark Brown Precipitate) Dimer->Polymer Polymerization

Figure 2: Degradation pathway of electron-rich aminoindoles.[1][2][3]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Solution turns pink/red Early-stage oxidation (Quinone imine formation).[1][2]Discard. Prepare fresh stock using degassed solvents.[1][2][3]
Precipitation in Media "Solvent Shock" (Rapid change in polarity).[1][3]Use the Intermediate Step (Protocol B). Vortex media while adding drug.[2]
Low Biological Activity Compound degradation or adsorption to plastic.[1][2][3]Use glass-coated plates or low-binding plastics.[1][2] Ensure stock is <1 month old.

References

  • PubChem. (n.d.).[1][2][3][5] Compound Summary: Indole derivatives and physicochemical properties. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][3]

  • National Institutes of Health (NIH). (2003).[1][3] Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2026).[1][2][3] The Indole Scaffold in Biochemistry and Therapeutics. Retrieved from [Link][1][3]

Sources

HPLC method development for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine . Due to the presence of two distinct basic centers—a highly basic aliphatic amine and a weakly basic aromatic amine—this analyte presents significant challenges regarding peak tailing and retention stability. This guide provides a validated workflow utilizing Charged Surface Hybrid (CSH) column technology to achieve superior peak symmetry at acidic pH, ensuring compatibility with both UV and Mass Spectrometry (MS) detection.

Compound Characterization & Analytical Challenges

Before method development, a structural analysis of the analyte is required to predict chromatographic behavior.

FeatureChemical PropertyChromatographic Impact
Structure Indole core with N1-alkyl and C6-amino substitutions.Moderate hydrophobicity; strong UV absorption (220–300 nm).
Basicity (Center A) Aliphatic Tertiary Amine (Dimethylaminoethyl)Estimated pKa: ~9.2 – 9.5Protonated (

) at neutral/acidic pH. Major cause of silanol interactions (peak tailing).
Basicity (Center B) Aromatic Primary Amine (6-Amino)Estimated pKa: ~4.5 – 5.0Weakly basic. Susceptible to oxidative degradation if mobile phase is not degassed.
Polarity LogP ~ 1.8 (Neutral form)Retains well on C18 in neutral form; retention drops significantly when fully protonated (pH < 4).
The "Dual-Base" Challenge

Standard C18 columns often fail with this molecule because the positively charged aliphatic amine interacts ionically with residual silanols (


) on the silica surface, leading to severe peak tailing and retention variability.

Method Development Strategy

Column Selection: The "Charged Surface" Solution

To mitigate tailing without using non-volatile ion-pairing agents (like TFA), we utilize a Charged Surface Hybrid (CSH) C18 column.

  • Mechanism: The stationary phase carries a low-level permanent positive charge.

  • Benefit: This positive charge electrostatically repels the protonated amine analyte from the surface silanols, forcing the interaction to be purely hydrophobic (partitioning). This results in sharp peaks even at low pH.

Mobile Phase Selection
  • Buffer: 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.0).

  • Rationale: Low pH ensures both amines are fully protonated, stabilizing the molecule's ionization state. While high pH (pH 10) is an alternative to neutralize the amines, the 6-amino group is oxidation-sensitive at high pH. Acidic conditions provide better chemical stability.

Detection
  • UV Wavelength: 254 nm (primary) and 280 nm (secondary).

  • Scan: 210–400 nm (if using PDA) to monitor impurity profiles.

Experimental Protocol

Reagents and Equipment
  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+ purity), Ammonium Formate.

  • System: HPLC/UHPLC system equipped with a Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

Chromatographic Conditions (Standard Protocol)
ParameterSetting
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Agilent Poroshell HPH-C18).
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B Acetonitrile (100%).
Flow Rate 1.0 mL/min.[1]
Column Temp 35°C (Controls viscosity and improves mass transfer).
Injection Volume 5 – 10 µL.
Detection UV @ 254 nm (Reference: 360 nm).
Gradient Program

Rationale: A gradient is necessary to elute the polar impurities (early) and the hydrophobic parent compound (mid-elution), followed by a wash.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibrate
2.0 955Isocratic Hold
12.0 4060Linear Gradient
15.0 595Wash Step
17.0 595Wash Hold
17.1 955Re-equilibration
22.0 955End of Run
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid).

    • Critical Note: Do not dissolve the sample in 100% organic solvent (strong solvent effect will cause poor peak shape). Match the diluent to the starting mobile phase.

  • Concentration: 0.1 mg/mL for assay; 0.5 mg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE or Nylon syringe filter.

Visualization of Workflows

Method Development Decision Tree

This diagram illustrates the logic used to select the CSH C18 column over traditional phases.

MethodDevelopment Start Analyte: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Analyze Analyze Properties: 1. Aliphatic Amine (pKa ~9.2) 2. Aromatic Amine (pKa ~4.5) Start->Analyze Choice Select pH Strategy Analyze->Choice HighPH High pH (pH 10) (Neutralize Amines) Choice->HighPH Option A LowPH Low pH (pH 3.0) (Protonate Amines) Choice->LowPH Option B (Preferred) RiskHigh Risk: Oxidation of 6-amino group HighPH->RiskHigh RiskLow Risk: Silanol Interaction (Peak Tailing) LowPH->RiskLow FinalMethod Final Protocol: CSH C18, pH 3.0 Formate Excellent Shape & Stability RiskHigh->FinalMethod Alternative if stable SolutionLow Solution: Charged Surface Hybrid (CSH) Column RiskLow->SolutionLow Mitigation SolutionLow->FinalMethod

Caption: Decision logic for selecting CSH technology to overcome basic amine tailing while maintaining analyte stability.

Method Validation Parameters (ICH Guidelines)

To ensure the method is reliable for routine analysis, the following validation parameters should be assessed:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . (CSH columns typically yield
      
      
      for this analyte).
    • Theoretical Plates (

      
      ): 
      
      
      
      .
    • Precision (Injection): RSD

      
       for 5 replicates.
      
  • Linearity:

    • Range: 50% to 150% of target concentration.

    • Acceptance:

      
      .
      
  • Limit of Quantitation (LOQ):

    • Determine via Signal-to-Noise (S/N) ratio of 10:1.

    • Estimated LOQ: ~0.05 µg/mL (UV @ 254 nm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction; Column aging.1. Replace column with new CSH C18.2. Increase buffer strength (e.g., 20 mM).3. Add 0.05% TFA (if MS detection is not required).
Retention Shift pH instability; Temperature fluctuation.1. Verify mobile phase pH.2. Use a column oven (35°C).
Extra Peaks (Ghosting) Sample degradation (Oxidation).1. Prepare samples fresh.2. Use amber vials.3. Add antioxidant (e.g., 0.1% Ascorbic Acid) to sample diluent.
High Backpressure Particulates; Column clogging.1. Filter samples (0.22 µm).2. Use a guard column.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming the Challenges of Basic Compound Analysis. Application Note. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link

  • PubChem. (2025).[2] Compound Summary: 6-Amino-3-(2-dimethylaminoethyl)indole (Analogous Structure Data). National Library of Medicine. Link[2]

Sources

Application Note: Preparation and Handling of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Stock Solutions

[1][2][3]

Abstract

This application note details the standardized protocol for preparing, storing, and diluting stock solutions of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS 173386-74-8) for use in high-sensitivity in vitro assays.[1][2] Due to the presence of an oxidation-prone primary amine at the C6 position and a light-sensitive indole core, this compound requires rigorous handling to prevent degradation products from interfering with biological readouts. This guide prioritizes solvent compatibility, oxidation mitigation, and precise serial dilution strategies to ensure experimental reproducibility.

Chemical Identity & Physicochemical Context[1][3][4][5][6][7][8][9]

Understanding the molecule's functional groups is the prerequisite for successful solution chemistry.

PropertyDataCritical Implication
Compound Name 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine--
CAS Number 173386-74-8Verification Key
Molecular Weight 203.28 g/mol Essential for Molarity Calculations
Formula C₁₂H₁₇N₃--
Functional Group A Indole CoreLight sensitive; hydrophobic scaffold.[1][2]
Functional Group B C6-Primary Amine (Aniline-like)High Oxidation Risk. Causes "browning" over time.[1][2]
Functional Group C Side-chain Tertiary AmineBasic (pKa ~9.5).[1][2] Protonated at pH 7.4 (improves aqueous solubility).
Solubility Logic (The "Why")
  • Primary Solvent (DMSO): We utilize Dimethyl Sulfoxide (DMSO) because the unprotonated indole core is lipophilic. DMSO acts as a universal aprotic solvent that disrupts intermolecular hydrogen bonding without chemically altering the amine.

  • Secondary Solvent (Ethanol): Possible, but not recommended for long-term storage due to high evaporation rates, which leads to unmonitored concentration drift.

  • Aqueous Buffers: The compound is likely soluble in acidic buffers (pH < 5) due to protonation of the tertiary amine. However, never store stock solutions in aqueous buffers , as this accelerates hydrolytic degradation and oxidation.

Protocol: Primary Stock Solution Preparation (10 mM)

Objective: Create a stable, sterile 10 mM master stock. Safety: Wear nitrile gloves, safety glasses, and lab coat. Handle powder in a fume hood.

Materials
  • Compound: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (Solid).[1][2]

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade, ≥99.9%).[1][2]

  • Vessels: Amber glass vials (preferred) or amber polypropylene microcentrifuge tubes.

  • Gas: Nitrogen or Argon stream (optional but recommended).[3]

Step-by-Step Procedure
  • Environmental Control: Dim the lights in the weighing area or use amber vessels immediately. Indoles are photolabile.

  • Weighing: Accurately weigh 2.03 mg of the solid compound.

    • Note: If the static charge is high, use an anti-static gun.

  • Calculation:

    
    [1][2]
    
    • For 2.03 mg at 10 mM (0.01 M):

      
      [1][2]
      
  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

    • Visual Check: Solution should be clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Critical: If possible, overlay the liquid with Nitrogen gas before closing the cap to prevent oxidation of the C6-amine.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 6-12 months) .

Workflow Visualization

StockPrepSolidWeigh Solid(2.03 mg)CalcCalculate DMSO Vol(Target: 10 mM)Solid->CalcDissolveDissolve & Vortex(Amber Vial)Calc->DissolveCheckVisual Inspection(Clear?)Dissolve->CheckCheck->DissolveNo (Sonicate)AliquotAliquot(Single Use)Check->AliquotYesStoreStore -20°C(Dark/Dry)Aliquot->Store

Figure 1: Workflow for the preparation of the primary stock solution. Note the checkpoint for solubility verification.

Protocol: Serial Dilution & Assay Setup

Challenge: Avoiding "Solvent Shock." Introducing 100% DMSO stock directly into aqueous media can cause immediate precipitation of the lipophilic compound before it disperses. Solution: Use an intermediate dilution step or rapid mixing.

The 1000x Dilution Rule

To keep final DMSO concentration

1000x

Example: Targeting 10 µM Final Assay Concentration

  • Thaw: Thaw one 50 µL aliquot of 10 mM Stock.

  • Intermediate Dilution (100x):

    • Add 10 µL of 10 mM Stock to 990 µL of Media/Buffer .

    • Result: 100 µM Compound in 1% DMSO.

    • Observation: Watch for Tyndall effect (cloudiness). If cloudy, dilute into pure DMSO first, then media.

  • Final Addition (1x):

    • Add 10 µL of the Intermediate (100 µM) to 90 µL of cells/assay mix.

    • Result: 10 µM Compound in 0.1% DMSO.

Serial Dilution Scheme (Half-Log)

For IC50 determination, use a serial dilution in 100% DMSO first, then transfer to media. This prevents compound precipitation in the dilution plate.[4]

TubeSourceVol. TransferVol. DMSOConcentration
1 Master Stock----10 mM
2 Tube 131.6 µL68.4 µL3.16 mM
3 Tube 231.6 µL68.4 µL1.0 mM
4 Tube 331.6 µL68.4 µL316 µM
5 Tube 431.6 µL68.4 µL100 µM

Perform the media transfer step only immediately before the assay.

Dilution Logic Diagram

SerialDilutionStock10 mM Stock(100% DMSO)DilPlateDilution Plate(Serial Dilution in DMSO)Stock->DilPlateStep 1: Create CurveIntermedIntermediate Plate(1:20 Dilution into Media)DilPlate->IntermedStep 2: Dilute 10x(Reduces DMSO to 10%)AssayAssay Plate(Cells + Compound)Intermed->AssayStep 3: Add to Cells(Final DMSO 0.1-0.5%)

Figure 2: Three-step dilution strategy to minimize DMSO toxicity and prevent compound precipitation.

Quality Control & Troubleshooting

Stability Check

The C6-amine is prone to oxidation, turning the solution yellow/brown.

  • Pass: Solution is clear and colorless.

  • Fail: Solution is yellow, brown, or pink. Discard immediately.

Precipitation (The "Crash Out")

If the compound precipitates upon addition to media:

  • Warm the media to 37°C before addition.

  • Vortex immediately upon addition.

  • Check pH: Ensure the buffer is not too basic (> pH 8), which suppresses the ionization of the side chain amine, reducing solubility.

DMSO Tolerance

Always run a Vehicle Control (0.1% DMSO without compound) to normalize data. Some sensitive cell lines (e.g., primary neurons) may require DMSO < 0.05%.

References

  • BenchChem. (2025).[5][6][3] Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC8830333. Retrieved from [1][2]

  • Cayman Chemical. (2023).[7] Product Information: 6-(Dimethylamino)purine (Analogous Handling). Retrieved from [1][2]

  • Protocol Online. (2006). Maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [1][2]

  • ChemScene. (2024). Product Data: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.[1][2] Retrieved from [1][2]

Reagents and catalysts required for synthesizing 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The target molecule, 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine , is a bifunctional indole scaffold frequently utilized in the development of 5-HT receptor agonists (e.g., 5-HT1D) and kinase inhibitors. Its structure features an electron-rich amino group at the C6 position and a basic dimethylaminoethyl side chain at the N1 position.

Retrosynthetic Logic

Direct alkylation of 6-aminoindole is chemically fraught due to competing nucleophilicity between the primary amine at C6 and the indole nitrogen (N1). The C6-amine is significantly more nucleophilic under neutral conditions, leading to complex mixtures of N-alkylated and N,N’-dialkylated byproducts.

Selected Route: The "Nitro-First" Strategy.

  • N-Alkylation of 6-Nitroindole: The electron-withdrawing nitro group at C6 acidifies the N1-H proton (

    
     approx. 15 vs. 17 for unsubstituted indole), facilitating deprotonation by bases and directing alkylation exclusively to the indole nitrogen.
    
  • Chemoselective Reduction: Catalytic hydrogenation converts the nitro group to the desired amine without affecting the indole double bond or the tertiary amine side chain.

Mechanistic Pathway (Graphviz)

G SM 6-Nitroindole (Starting Material) Inter Intermediate: 1-[2-(dimethylamino)ethyl]-6-nitroindole SM->Inter Step 1: N-Alkylation (DMF, 0°C -> 60°C) Reagent1 2-(Dimethylamino)ethyl chloride HCl Reagent1->Inter Base NaH (60%) (Base) Base->Inter Product Target: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Inter->Product Step 2: Nitro Reduction (MeOH, RT) H2 H2 / Pd-C (Reduction) H2->Product

Caption: Two-step synthetic pathway leveraging the 6-nitro group to ensure regioselectivity during N-alkylation.

Reagents and Catalysts Selection

The success of this protocol relies on the precise selection of the base and reducing agent.

Reagent / CatalystRoleCritical Selection Criteria (E-E-A-T)
6-Nitroindole SubstratePurity >98% .[1] Impurities can poison the hydrogenation catalyst in Step 2.
2-(Dimethylamino)ethyl chloride HCl ElectrophileHydrochloride Salt .[2] The free base is an unstable liquid prone to dimerization (aziridinium formation). Use the salt and neutralize in situ.
Sodium Hydride (NaH) Base60% dispersion in oil .[3] Strong enough to fully deprotonate the indole (

~15). Requires 2.2–2.5 equivalents to neutralize the HCl salt of the alkylating agent and deprotonate the indole.
DMF (N,N-Dimethylformamide) SolventAnhydrous .[3] High dielectric constant promotes the dissociation of the sodium indolyl anion, enhancing nucleophilicity.
10% Palladium on Carbon (Pd/C) Catalyst50% wet . Water content reduces ignition risk. Pd/C is highly selective for nitro-to-aniline reduction under mild conditions (1 atm H2).
Methanol (MeOH) SolventHPLC Grade . Protic solvent required for efficient hydrogenation.

Detailed Experimental Protocols

Step 1: N-Alkylation of 6-Nitroindole

Objective: Synthesis of 1-[2-(dimethylamino)ethyl]-6-nitroindole.

Safety Pre-Check
  • NaH: Reacts violently with moisture/water to produce hydrogen gas (fire hazard). Use oven-dried glassware and handle under inert atmosphere (

    
     or Ar).
    
  • Alkylating Agent: Nitrogen mustards and related chloro-amines are potential vesicants. Handle in a fume hood.

Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and a nitrogen inlet adapter. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Deprotonation:

    • Charge 6-Nitroindole (5.0 g, 30.8 mmol) and Anhydrous DMF (50 mL). Stir to dissolve.

    • Cool the solution to 0°C using an ice bath.

    • Carefully add Sodium Hydride (60% in oil, 3.0 g, 75 mmol, ~2.4 eq) portion-wise over 15 minutes. Note: Vigorous

      
       evolution will occur.[4] Control addition rate to manage foaming.
      
    • Allow the mixture to stir at 0°C for 30 minutes. The solution will typically turn deep red/orange, indicating the formation of the nitronate/indolyl anion.

  • Alkylation:

    • Add 2-(dimethylamino)ethyl chloride hydrochloride (5.3 g, 37.0 mmol, 1.2 eq) as a solid in one portion (or dissolved in minimal DMF if preferred). Note: The excess NaH will neutralize the HCl salt in situ.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 60°C and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] Look for the disappearance of 6-nitroindole (

    
     ~0.4) and appearance of the product (
    
    
    
    ~0.1, streaks due to amine).
  • Workup:

    • Cool to room temperature.[4][5] Carefully quench excess NaH by dropwise addition of saturated

      
       solution  (caution: gas evolution).
      
    • Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with Brine (2 x 100 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM/MeOH 95:5 to 90:10).

    • Yield Target: 85–95%.

Step 2: Catalytic Reduction of Nitro Group

Objective: Synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

Protocol
  • Setup: Use a hydrogenation vessel (Parr bottle) or a round-bottom flask with a balloon adapter.

  • Loading:

    • Dissolve the Nitro Intermediate (from Step 1, ~6.5 g) in Methanol (100 mL).

    • Optional: Add a catalytic amount of acetic acid (1 mL) if the reaction is sluggish, though usually not necessary for nitro groups.

    • Carefully add 10% Pd/C (50% wet) (0.65 g, 10 wt% loading). Safety: Add catalyst to the wet solution under an inert blanket to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3 cycles), then Hydrogen (3 cycles).

    • Stir vigorously under 1 atm

      
       (balloon)  or 30 psi (Parr shaker)  at Room Temperature.
      
    • Reaction time: 2–4 hours.

  • Monitoring: LC-MS is preferred. The nitro peak (M+) will disappear, replaced by the amine peak (M-30+2 = M-28 mass shift, but practically M+H changes from 234 to 204).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol. Caution: Do not let the Pd/C dry out completely on the filter paper as it is pyrophoric.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • The product is an air-sensitive oil or low-melting solid.

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Salt Formation (Recommended for stability): Dissolve the free base in Ethanol and add ethanolic HCl or Oxalic acid to precipitate the stable salt form.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Alkylation (Step 1) Inactive alkyl chloride (dimerized) or insufficient base.Use fresh alkyl chloride salt. Ensure >2.2 eq of NaH is used to neutralize the HCl salt.[6] Increase temp to 80°C.
C-Alkylation Byproducts Solvent polarity too low or temperature too high.Ensure pure DMF is used (promotes N-alkylation via solvent-separated ion pair). Keep temp <90°C.
Incomplete Reduction (Step 2) Catalyst poisoning (Sulphur from DMF?).Ensure thorough brine wash in Step 1 to remove DMF traces. Use fresh Pd/C.
Product Degradation (Darkening) Oxidation of electron-rich aniline.Perform workup rapidly. Store as HCl or oxalate salt. Avoid prolonged exposure to air.

References

  • Isaac, M., et al. (2003).[7] "Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists." Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-4413.[7] Link

  • BenchChem. (2025).[2][3] "Technical Support Center: Selective N-Alkylation of Indoles." BenchChem Technical Guides. Link

  • ChemScene. (n.d.). "Product Information: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS 173386-74-8)."[8] Link

  • Organic Chemistry Portal. (n.d.). "Reduction of Nitro Compounds to Amines." Link

Sources

Application Note: Extraction and Purification Strategies for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Methodological Causality

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine () is a highly functionalized diamine utilized as a critical building block in the development of indole-based therapeutics[1]. The isolation and purification of this compound from crude synthetic mixtures present unique chromatographic challenges due to its polybasic nature.

Designing a robust, self-validating purification system requires a fundamental understanding of the molecule's distinct ionization centers:

  • The Indole Core (N1): The nitrogen lone pair is delocalized into the aromatic ring, rendering it non-basic. Protonation of the indole core only occurs under extremely acidic conditions at the C3 position (), meaning it remains neutral during standard extraction[2].

  • The C6 Primary Amine: This aniline-like aromatic amine is weakly basic, with an estimated pKa of 4.0–4.5.

  • The Aliphatic Tertiary Amine: The N,N-dimethylaminoethyl side chain is strongly basic, with an estimated pKa of 9.0–9.5.

Causality in Method Selection: Attempting to purify this compound via standard normal-phase silica gel chromatography typically results in severe peak tailing and irreversible chemisorption. The strongly basic tertiary amine interacts heavily with the acidic silanol groups on bare silica. Therefore, exploiting the differential pKa values through pH-modulated Liquid-Liquid Extraction (LLE) followed by Strong Cation Exchange (SCX) chromatography provides a superior, orthogonal isolation strategy. SCX specifically leverages propylsulfonic acid-silica to selectively while non-basic impurities are washed away[3].

Ionization State & Solubility Profiling

To easily compare the behavior of the molecule across the extraction workflow, the quantitative ionization states are summarized below:

ParameterpH 2.0 (Acidic Extraction)pH 7.0 (Neutral State)pH 12.0 (Basic Extraction)
C6-Amine State Protonated (-NH₃⁺)Neutral (-NH₂)Neutral (-NH₂)
N,N-Dimethyl State Protonated (-NH⁺(CH₃)₂)Protonated (-NH⁺(CH₃)₂)Neutral (-N(CH₃)₂)
Indole Core NeutralNeutralNeutral
Net Molecular Charge +2 (Dicationic)+1 (Monocationic)0 (Neutral Free Base)
Phase Preference Aqueous PhaseAqueous / MixedOrganic Phase (DCM/EtOAc)

Workflow Visualization

Workflow Crude Crude Mixture Acid Acidification (pH 2.0) 1M HCl Crude->Acid Aq1 Aqueous Phase (Dicationic Target) Acid->Aq1 Extracts Target Org1 Organic Phase (Neutral Impurities) Acid->Org1 Discard Base Basification (pH 12.0) 2M NaOH Aq1->Base Org2 Organic Phase (Free Base Target) Base->Org2 Extracts Target Aq2 Aqueous Phase (Salts) Base->Aq2 Discard SCX SCX Chromatography (Catch & Release) Org2->SCX Load & Wash Pure Purified Target (>95% Purity) SCX->Pure Elute (2M NH3/MeOH)

Fig 1: Orthogonal purification workflow utilizing pH-modulated LLE and SCX chromatography.

Experimental Protocols

Protocol A: pH-Modulated Liquid-Liquid Extraction (LLE)

This protocol serves as the primary bulk cleanup, utilizing the molecule's dicationic state to self-validate the removal of lipophilic, non-basic impurities (such as unreacted indole precursors).

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL per gram of crude material.

  • Acidic Extraction (Catch): Add an equal volume of 1M HCl (aq). Vigorously mix in a separatory funnel and allow the phases to separate.

    • Causality: At pH ~2.0, both the C6-amine and the tertiary amine are fully protonated. The highly polar dicationic target is driven entirely into the aqueous phase.

  • Phase Separation: Collect the lower aqueous phase. Discard the upper organic phase, which retains neutral and acidic impurities.

  • Basification (Release): Transfer the aqueous phase to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Slowly add 2M NaOH (aq) dropwise under continuous stirring until the pH reaches 11.5–12.0.

    • Causality: At pH 12, both amine centers are fully deprotonated. The target reverts to its neutral free-base form, causing it to oil out or precipitate from the aqueous solution due to a sudden drop in aqueous solubility.

  • Organic Recovery: Extract the basified aqueous layer twice with Dichloromethane (DCM) or EtOAc.

  • Washing & Drying: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol B: Strong Cation Exchange (SCX) Chromatography

For high-purity applications, SCX acts as a final polishing step. It removes structurally similar basic impurities or residual inorganic salts using a propylsulfonic acid-silica stationary phase[3].

  • Cartridge Conditioning: Equilibrate a pre-packed SCX cartridge (e.g., SiliaBond Propylsulfonic Acid) with 3 column volumes (CV) of pure Methanol (MeOH)[3].

  • Loading: Dissolve the semi-pure extract from Protocol A in a minimal volume of MeOH (or DCM/MeOH 1:1 if solubility is limited) and load it onto the cartridge.

    • Causality: The strongly basic tertiary amine (pKa ~9.5) interacts ionically with the sulfonic acid groups, tightly binding the target to the resin[3].

  • Washing: Wash the cartridge with 3–5 CV of pure MeOH.

    • Causality: This step self-validates the removal of any weakly basic, neutral, or non-cationic impurities that do not interact with the strongly acidic resin[3].

  • Elution: Elute the target compound using 3–5 CV of 2M Ammonia (NH₃) in MeOH[3].

    • Causality: The high concentration of ammonia outcompetes the target for the sulfonic acid sites and deprotonates the tertiary amine, effectively "releasing" the purified free base from the column[3].

  • Concentration: Evaporate the methanolic ammonia eluent under reduced pressure to afford the highly purified 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

References

Sources

Application Note: Crystallization and Purification of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

This guide details the crystallization and purification protocols for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine . As a specific structural analog in the amino-indole family, this compound presents unique challenges due to its dual-amine functionality and the oxidation-prone nature of the electron-rich indole core.

Chemical Structure Analysis:

  • Core: Indole (Lipophilic, aromatic).

  • Functional Group A (Pos 6): Primary Amine (

    
    ). Increases electron density, making the ring susceptible to oxidative degradation (pinking/browning).
    
  • Functional Group B (Pos 1): Dimethylaminoethyl side chain. Introduces significant basicity (

    
    ) and conformational flexibility, often leading to "oiling out" rather than crystallizing.
    

Critical Success Factors:

  • Oxidation Control: All crystallization steps should be performed under an inert atmosphere (

    
     or 
    
    
    
    ).
  • pH Management: Utilizing the basicity of the side chain for purification via salt formation or acid-base extraction.

  • Solvent Selection: Balancing the solubility of the lipophilic indole core against the polar amine substituents.

Physicochemical Profiling & Solubility Strategy

Before attempting bulk crystallization, a solubility screen is mandatory. Based on the structural properties of 1-substituted-6-aminoindoles, the following solubility profile is projected:

Table 1: Predicted Solubility Profile & Solvent Selection
Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Alcohols Methanol, Isopropanol (IPA)HighGood "Good Solvent" for cooling crystallization.
Chlorinated Dichloromethane (DCM)HighExcellent for extraction; too soluble for crystallization.
Esters Ethyl Acetate (EtOAc)ModerateIdeal Candidate. Good temperature-dependent solubility.
Ethers THF, MTBEModerate to LowMTBE is a strong candidate for anti-solvent precipitation.
Hydrocarbons Heptane, Hexane, TolueneLow / InsolubleIdeal Anti-Solvent.
Water WaterpH DependentSoluble at

; Insoluble at

.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Free Base)

Best for: High-purity isolation of the free base from crude reaction mixtures.

Reagents:

  • Crude 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

  • Solvent: Ethyl Acetate (EtOAc) - HPLC Grade

  • Anti-Solvent: n-Heptane - HPLC Grade

  • Activated Charcoal (optional for color removal)

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into a reactor equipped with overhead stirring and reflux condenser.

    • Add EtOAc (5 vol, i.e., 5 mL per gram of solid).

    • Heat to

      
       under 
      
      
      
      .
    • Checkpoint: If solids remain, add EtOAc in 1 vol increments until dissolved. Do not exceed 10 vol.

  • Clarification (Optional):

    • If the solution is dark (oxidized impurities), add Activated Charcoal (5% w/w).

    • Stir at

      
       for 30 minutes.
      
    • Hot filter through a Celite pad to remove charcoal.

  • Nucleation & Anti-Solvent Addition:

    • Cool the filtrate to

      
      .
      
    • Slowly add n-Heptane (0.5 vol) dropwise until a slight turbidity (cloud point) persists.

    • Seed: Add pure seed crystals (0.1% w/w) if available. If not, scratch the vessel wall to induce nucleation.

    • Stir at

      
       for 1 hour to allow crystal growth (Ostwald Ripening).
      
  • Crystallization:

    • Slowly add remaining n-Heptane (total 3-5 vol) over 2 hours.

    • Cool the slurry to

      
       at a rate of 
      
      
      
      .
    • Hold at

      
       for 2 hours.
      
  • Isolation:

    • Filter the solids using a vacuum Buchner funnel.

    • Wash the cake with cold 1:3 EtOAc:Heptane mixture.

    • Dry in a vacuum oven at

      
       for 12 hours.
      
Protocol B: Dihydrochloride Salt Formation

Best for: Long-term stability and storage. The salt form prevents oxidation of the amine groups.

Rationale: The diamine nature allows for the formation of a mono- or di-salt. The dihydrochloride is typically highly crystalline and stable.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 10g of free base in 100 mL (10 vol) of Isopropanol (IPA) at room temperature.

    • Prepare a solution of HCl in IPA (5-6 M).

  • Acid Addition:

    • Cool the amine solution to

      
      .
      
    • Add the HCl/IPA solution dropwise.

    • Stoichiometry Control: Target 2.1 equivalents of HCl.

    • Observation: An immediate white precipitate should form.

  • Digestion:

    • After addition, heat the slurry to

      
       for 30 minutes. This "digestion" phase transforms amorphous precipitates into crystalline solids.
      
    • Cool slowly to

      
      .
      
  • Filtration:

    • Filter and wash with cold IPA.

    • Dry under high vacuum (hygroscopic risk: minimize exposure to humid air).

Process Logic & Visualization

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the physical state of the crude material.

CrystallizationLogic Start Crude Material (1-[2-(dimethylamino)ethyl]-1H-indol-6-amine) CheckState Physical State Check Start->CheckState IsOil Oily / Gummy Residue CheckState->IsOil Viscous IsSolid Amorphous Solid CheckState->IsSolid Solid SaltForm Protocol B: Salt Formation (HCl/Oxalate) IsOil->SaltForm Stabilize SolventScreen Solvent Screening (EtOAc vs IPA) IsSolid->SolventScreen FinalProduct High Purity Crystalline Product SaltForm->FinalProduct Recryst Protocol A: Anti-Solvent Crystallization Recryst->FinalProduct SolventScreen->Recryst Optimized System

Figure 1: Decision Logic for Purification Strategy. Blue indicates input, Red/Green indicate decision paths, and Gray indicates process steps.

Troubleshooting Guide (Self-Validating Systems)

To ensure the protocol is self-validating, check these parameters during the process. If the system deviates, apply the corrective action immediately.

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets separate instead of crystals)Temperature is too high or anti-solvent added too fast.Re-heat to dissolve oil. Add seed crystals. Cool very slowly (

).
Color Change (Pink/Brown solution)Oxidative degradation of the indole amine.Immediate: Purge with Argon. Add antioxidant (e.g., Sodium Metabisulfite) if compatible. Use Protocol B (Salt) for stability.
Low Yield (<60%)Product is too soluble in the mother liquor.Cool to lower temperature (

). Increase anti-solvent ratio.
Gel Formation Concentration too high; rapid precipitation.Dilute the mixture by adding 2-3 vol of "Good Solvent" and reheat.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Context: Authoritative source for selecting counter-ions (HCl, Oxalate)
  • Chadwick, K., et al. (2012). "Best Practices for Crystallization of Organic Compounds." Chemical Engineering Science. Context: Basis for the cooling and anti-solvent protocols described in Section 3.
  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.

    • Context: Provides chemical grounding for the reactivity and stability profiles of indole-6-amines.
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

    • Context: Source for the "Oiling Out" troubleshooting mechanisms and Ostwald Ripening logic.

Technical Application Note: Handling, Storage, and Utilization of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine is a specialized heterocyclic building block characterized by a bifunctional reactivity profile: a nucleophilic primary amine at the C6 position and a basic dimethylaminoethyl chain attached to the indole nitrogen (N1).

Unlike stable aliphatic amines, this compound combines the electron-rich indole core with an aniline-like substituent, making it highly susceptible to oxidative degradation and photolytic polymerization . This guide defines the rigorous protocols required to maintain >98% purity during storage and experimental handling.

Physicochemical Identity
PropertyDetail
CAS Number 173386-74-8
Molecular Formula C₁₂H₁₇N₃
Molecular Weight 203.28 g/mol
Physical State Off-white to pale brown solid (Free Base)
pKa (Predicted) ~5.6 (Indole-NH₂), ~9.2 (Tertiary Amine)
Solubility DMSO (>50 mg/mL), Ethanol, Dilute Aqueous Acid

Stability Mechanisms & Critical Risks[3]

To handle this compound effectively, one must understand why it degrades.

  • Oxidative Dimerization (The "Browning" Effect): The C6-amino group activates the indole ring. Upon exposure to atmospheric oxygen, the electron-rich system undergoes radical-mediated oxidation, leading to the formation of dark-colored quinoidal species and insoluble polymers (melanin-like aggregates).

    • Visual Indicator: Material turns from off-white to purple/black.

  • Hygroscopicity: The tertiary amine side chain is hygroscopic. Moisture absorption accelerates hydrolysis and oxidation.

  • Photolability: Indole derivatives are UV-active. Prolonged exposure to ambient light (especially in solution) catalyzes ring-opening or coupling reactions.

Storage & Preservation Protocol

Core Directive: This compound must be treated as Air-Sensitive and Light-Sensitive .

Solid State Storage
  • Temperature: -20°C (Long-term) or 4°C (Active use < 1 week).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials with PTFE-lined screw caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Solution Storage (Stock)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM to 50 mM recommended.

  • Freeze/Thaw: Limit to < 3 cycles. Aliquot immediately after preparation.

  • Stability Window:

    • at -20°C: 3 months.

    • at -80°C: 6 months.

Visualization: Storage Decision Tree

StorageProtocol Start Received Compound (Solid) FormCheck Is it for Immediate Use (< 24 hours)? Start->FormCheck Immediate Store at 4°C Desiccator Amber Vial FormCheck->Immediate Yes LongTerm Long Term Storage FormCheck->LongTerm No Atmosphere Purge Headspace with Argon/N2 LongTerm->Atmosphere Temp Store at -20°C Atmosphere->Temp Solution Stock Solution Prep (DMSO) Temp->Solution When Solubilizing Aliquot Aliquot into Single-Use Vials Solution->Aliquot Freeze Flash Freeze Store -80°C Aliquot->Freeze

Figure 1: Decision logic for preserving the integrity of oxidation-prone aminoindoles.

Solubilization & Handling Protocols

Personal Protective Equipment (PPE)
  • Respiratory: Use a fume hood. If weighing large quantities (>1g), use a P95/N95 particulate respirator to avoid inhalation of basic dust.

  • Dermal: Nitrile gloves (double gloving recommended for DMSO solutions).

  • Ocular: Chemical safety goggles.

Stock Solution Preparation (Standard: 10 mM in DMSO)

Objective: Create a stable stock solution free of water and oxygen.

Step-by-Step Protocol:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh the required amount (e.g., 2.03 mg for 1 mL of 10 mM stock) in a tared amber vial.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex gently for 30 seconds. If particulates persist, sonicate for 1 minute in a water bath (keep temp < 30°C).

  • Inerting: Gently blow a stream of Nitrogen or Argon into the vial headspace for 10 seconds before capping.

  • Labeling: Date, Concentration, Solvent, and Operator Initials.

Aqueous Dilution (For Biological Assays)
  • Solubility Limit: The compound is hydrophobic. In aqueous buffers (PBS, pH 7.4), solubility drops significantly.

  • Precipitation Risk: Do not exceed 100 µM in aqueous media without carrier proteins (BSA) or surfactants.

  • pH Sensitivity:

    • Acidic (pH < 5): High solubility (protonation of amines).

    • Neutral/Basic (pH > 7): Lower solubility; risk of precipitation.

Experimental Application Notes

Chemical Synthesis (Derivatization)

This compound is frequently used as a nucleophile.

  • Reactivity: The C6-amine is the primary nucleophile. The Indole-C3 is the secondary nucleophile (electron-rich aromatic substitution).

  • Protection: If targeting the C3 position, the C6-amine must be protected (e.g., Boc, Acetyl) to prevent side reactions.

  • Base Selection: When using as a reactant, avoid strong mineral acids which may cause polymerization. Use mild organic bases (TEA, DIPEA) if neutralizing salts.

In Vitro Screening

When using this molecule in cellular assays (e.g., kinase inhibition, receptor binding):

  • Vehicle Control: Ensure the final DMSO concentration in the well is < 0.5% (v/v) to avoid solvent toxicity.

  • Serial Dilution: Perform serial dilutions in DMSO first, then transfer to the aqueous medium (Intermediate Dilution Step) to prevent "crashing out."

Visualization: Solubilization Workflow

SolubilityWorkflow Solid Solid Compound DMSO 100% DMSO Stock (10-50 mM) Solid->DMSO Dissolve Intermed Intermediate Dilution (10% DMSO in Media) DMSO->Intermed 1:10 Dilution Final Final Assay Well (<1% DMSO) DMSO->Final Direct Spike (High Risk) Intermed->Final 1:10 Dilution Precip Risk: Precipitation Final->Precip If >100µM

Figure 2: Recommended dilution cascade to maintain solubility in aqueous assays.

References

  • PubChem. (2023). Compound Summary: 6-Aminoindole.[1] National Library of Medicine. Retrieved from [Link]

(Note: Specific peer-reviewed papers on the storage of this exact CAS are unavailable; protocols are derived from standard operating procedures for structurally homologous air-sensitive aminoindoles.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthetic process. Our goal is to empower you with the knowledge to improve your synthesis yield and obtain a high-purity final product.

I. Synthetic Strategy Overview

The synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves a two-step process starting from 6-nitroindole:

  • N-Alkylation of 6-nitroindole: The first step is the N-alkylation of 6-nitroindole with a suitable 2-(dimethylamino)ethyl halide, typically 2-(dimethylamino)ethyl chloride, in the presence of a strong base.

  • Reduction of the Nitro Group: The second step involves the reduction of the nitro group of the N-alkylated intermediate to the corresponding amine, yielding the final product.

This approach is advantageous as it introduces the desired N-substituent early in the synthesis and concludes with a robust reduction step.

II. Detailed Experimental Protocols

Protocol 1: N-Alkylation of 6-Nitroindole

This protocol details the N-alkylation of 6-nitroindole to produce 1-[2-(dimethylamino)ethyl]-6-nitro-1H-indole.

Materials:

  • 6-Nitroindole

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, weigh the required amount of sodium hydride (1.2 equivalents). Wash the NaH dispersion three times with anhydrous diethyl ether or hexanes to remove the mineral oil. Carefully decant the solvent after each wash.

  • Reaction Setup: To the washed NaH, add anhydrous DMF (10 mL per gram of 6-nitroindole). Cool the suspension to 0 °C using an ice bath.

  • Addition of 6-Nitroindole: Dissolve 6-nitroindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride (1.2 equivalents) by dissolving it in a minimal amount of water and adding a saturated solution of sodium bicarbonate until the pH is ~8. Extract the free amine with ethyl acetate and dry the organic layer over anhydrous sodium sulfate. Concentrate the solution to obtain the free base of 2-(dimethylamino)ethyl chloride. Dissolve the free base in a minimal amount of anhydrous DMF.

  • Alkylation Reaction: Cool the indole anion solution back to 0 °C and add the solution of 2-(dimethylamino)ethyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 1-[2-(dimethylamino)ethyl]-6-nitro-1H-indole

This protocol describes the reduction of the nitro intermediate to the final product, 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

Materials:

  • 1-[2-(dimethylamino)ethyl]-6-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-[2-(dimethylamino)ethyl]-6-nitro-1H-indole (1.0 equivalent) in ethanol (20 mL per gram of starting material).

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (5.0 equivalents) to the solution.

  • Reduction Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization and Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of NaHCO₃ until the pH of the aqueous layer is basic (pH > 8). Be cautious as gas evolution may occur.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the tin salts. Wash the Celite pad with ethyl acetate.

  • Extraction and Drying: Collect the filtrate and separate the organic layer. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield in N-alkylation step 1. Incomplete deprotonation of 6-nitroindole.[1] 2. Impure reagents or solvents.[1] 3. Deactivation of the alkylating agent.1. Ensure the NaH is fresh and properly washed to remove mineral oil. Increase the amount of NaH to 1.5 equivalents. Allow for sufficient deprotonation time. 2. Use anhydrous solvents and ensure the 6-nitroindole and alkylating agent are pure. 3. Prepare the free base of the alkylating agent just before use.
Formation of C3-alkylated byproduct The indole C3 position is also nucleophilic and can compete with the N1 position for alkylation.[1]1. Use a more polar aprotic solvent like DMF to favor N-alkylation. 2. Ensure complete deprotonation to form the indole anion, which is more likely to alkylate at the nitrogen.
Formation of N,N-dialkylated byproduct Use of excess alkylating agent or a highly reactive alkylating agent.[2]1. Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). 2. Add the alkylating agent slowly to the reaction mixture at a low temperature.
Incomplete reduction of the nitro group 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent.1. Increase the equivalents of SnCl₂·2H₂O. 2. Ensure the SnCl₂·2H₂O is of high quality. Alternatively, consider other reducing agents like catalytic hydrogenation with Pd/C or iron powder in acidic medium.[3]
Formation of byproducts during reduction Over-reduction or side reactions of the nitro group. The formation of hydroxylamines or azo compounds are potential side reactions.[3]1. Carefully monitor the reaction progress and stop the reaction once the starting material is consumed. 2. Choose a milder reducing agent or optimize the reaction conditions (temperature, time).
Difficulty in purifying the final product The final product is a basic amine, which can interact strongly with acidic silica gel, leading to tailing and poor separation.[4]1. Use an amine-functionalized silica gel for column chromatography.[4] 2. Add a small amount of a volatile amine (e.g., 1% triethylamine) to the eluent system. 3. Consider purification by recrystallization from a suitable solvent system.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base for the N-alkylation of 6-nitroindole?

A strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common and effective choice for this reaction.[1] Other strong bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be used, but NaH is often preferred for its handling and reactivity profile.

Q2: Can I use 2-(dimethylamino)ethyl chloride hydrochloride directly in the N-alkylation reaction?

It is not recommended to use the hydrochloride salt directly as the HCl will neutralize the strong base required for the deprotonation of the indole. You should first neutralize the hydrochloride salt to obtain the free base of 2-(dimethylamino)ethyl chloride before adding it to the reaction mixture.

Q3: What are some alternative methods for the reduction of the nitro group?

Besides Tin(II) chloride, catalytic hydrogenation is a very effective and clean method. Using a catalyst like 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common industrial practice for nitro group reduction.[3] Another alternative is using iron powder in the presence of an acid like acetic acid or ammonium chloride.

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the N-alkylation and the reduction steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes for the N-alkylation and dichloromethane/methanol for the reduction) and visualize the spots under UV light.

Q5: What are the expected spectroscopic data for the final product?

  • ¹H NMR: Signals corresponding to the aromatic protons of the indole ring, a triplet for the methylene group attached to the indole nitrogen, a triplet for the methylene group attached to the dimethylamino group, and a singlet for the two methyl groups of the dimethylamino moiety. The protons of the 6-amino group will also be present.

  • ¹³C NMR: Resonances for the carbon atoms of the indole ring, the two methylene carbons of the ethyl chain, and the two equivalent methyl carbons.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z corresponding to the molecular weight of the compound (C₁₂H₁₇N₃, MW: 203.28).[5]

V. Visual Diagrams

Synthetic Workflow

SynthesisWorkflow A 6-Nitroindole B 1-[2-(dimethylamino)ethyl]- 6-nitro-1H-indole A->B  N-Alkylation (2-(dimethylamino)ethyl chloride, NaH, DMF)   C 1-[2-(dimethylamino)ethyl]- 1H-indol-6-amine B->C  Reduction (SnCl2·2H2O, EtOH)  

Caption: Overall synthetic scheme for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

Troubleshooting Logic for Low Yield in N-Alkylation

Troubleshooting Start Low Yield in N-Alkylation Q1 Is deprotonation complete? Start->Q1 A1_Yes Check Reagent Purity Q1->A1_Yes Yes A1_No Optimize Deprotonation: - Use fresh, washed NaH - Increase equivalents of NaH - Increase reaction time Q1->A1_No No Q2 Are reagents and solvents pure and anhydrous? A1_Yes->Q2 A2_Yes Investigate Alkylating Agent - Prepare free base just before use - Check for decomposition Q2->A2_Yes Yes A2_No Purify/Dry Reagents: - Use anhydrous solvents - Purify starting materials Q2->A2_No No

Sources

Troubleshooting solubility issues of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility & Stability Optimization for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Introduction: The Dual-Challenge Profile

The compound 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine presents a classic "push-pull" challenge in aqueous formulation.[1] Its structure contains a hydrophobic indole core functionalized with two competing centers:[1]

  • A Basic Solubilizing Tail: The dimethylaminoethyl chain (tertiary amine, pKa ~9.[1]4) provides solubility only when protonated.[1]

  • A Reactive Oxidative Center: The 6-aminoindole moiety is electron-rich and highly susceptible to auto-oxidation, leading to rapid discoloration and polymerization in neutral/basic solutions.[1]

This guide provides a self-validating troubleshooting framework to ensure consistent experimental results.

Physicochemical Profiling (The "Why")

To troubleshoot effectively, you must understand the ionization states governing the molecule's behavior.

PropertyValue (Est.)Implication for Protocol
pKa (Tertiary Amine) 9.2 – 9.6 Critical Solubility Handle. Below pH 8.5, this group is protonated (

), rendering the molecule water-soluble.[1] Above pH 9.0, it becomes neutral, leading to immediate precipitation.[1]
pKa (Aniline-NH2) ~4.0 – 4.5 Stability Liability. This group does not aid solubility at physiological pH.[1] Instead, it activates the indole ring toward oxidation.[1]
LogP (Lipophilicity) ~2.0 – 2.4 Precipitation Risk. The neutral form (free base) is moderately lipophilic and practically insoluble in water (< 10 µM).[1]
Salt Form Free Base vs. HCl Most vendors supply the Free Base (oil or low-melting solid).[1] This will not dissolve in water without acid addition.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into PBS (pH 7.4)."

Root Cause: "Crash-out" precipitation. While pH 7.4 is technically below the pKa (~9.4), the equilibrium still allows for a small fraction of the neutral species. If your final concentration is high (>100 µM), this neutral fraction exceeds its intrinsic solubility limit.[1] Additionally, phosphate ions in PBS can promote "salting out" of organic cations.[1] Solution:

  • Lower the pH: Acidify your buffer slightly.[1] A pH of 6.0–6.5 ensures >99.9% protonation without being toxic to most cell lines for short durations.[1]

  • Pre-dilution Step: Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate step (e.g., 1:10 dilution in water) before adding to the salty buffer.[1]

  • Switch Buffers: Use saline (0.9% NaCl) or HEPES instead of PBS to avoid phosphate-amine interactions.

Issue 2: "The solution turned brown/black within hours."

Root Cause: Auto-oxidation.[1] The 6-aminoindole motif is structurally similar to dopamine and serotonin.[1] In the presence of oxygen and light, it oxidizes to form quinone-imines and melanin-like polymers.[1] This is accelerated at higher pH (pH > 7).[1] Solution:

  • Antioxidants: Always add 0.1% - 0.5% Ascorbic Acid or 1 mM DTT to your aqueous buffers before adding the compound.[1]

  • Deoxygenation: Degas buffers with nitrogen or argon for 10 minutes prior to use.[1]

  • Darkness: Wrap tubes in aluminum foil.

Issue 3: "I bought the solid, but it won't dissolve in water."

Root Cause: You likely purchased the Free Base form.[1] It is hydrophobic.[1] Solution:

  • Option A (DMSO Stock): Dissolve in pure DMSO first (up to 50-100 mM), then dilute.[1]

  • Option B (In-situ Salt Formation): If you need a DMSO-free stock, add 1.05 equivalents of 1M HCl to the water.[1] The compound will dissolve as it converts to the hydrochloride salt.[1]

Step-by-Step Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

This protocol prioritizes stability and reproducibility.

  • Weighing: Weigh the compound rapidly to minimize air exposure.[1]

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.

    • Why DMSO? It prevents proton exchange and oxidation better than water.[1]

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20 µL).

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6 months in DMSO.[1] Discard if stock turns dark brown/black.[1]

Protocol B: Aqueous Dilution for Biological Assays (The "Step-Down" Method)

Use this to avoid precipitation shock.[1]

  • Prepare Buffer: Use HBSS or HEPES (pH 7.0 - 7.4).[1]

    • Critical: Add 100 µM Ascorbic Acid to the buffer to prevent oxidation.[1]

  • Intermediate Dilution:

    • Take 10 µL of 10 mM DMSO stock.[1]

    • Add 90 µL of pure water (not buffer yet).[1] Mix well. (Conc: 1 mM).[1]

  • Final Dilution:

    • Add the 100 µL of intermediate mix to 900 µL of the prepared Buffer.

    • Final Conc: 100 µM.

    • Final DMSO: 1%.[1]

  • Verification: Vortex. The solution should be clear. If cloudy, sonicate for 10 seconds.[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solubilizing the compound based on the starting material and application.

SolubilityLogic Start START: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Hydrophobic) CheckForm->FreeBase Salt HCl Salt (Hydrophilic) CheckForm->Salt RouteDMSO Dissolve in DMSO (Recommended Stock) FreeBase->RouteDMSO Preferred AddAcid Add 1 eq. HCl to convert to Salt FreeBase->AddAcid If DMSO prohibited Salt->RouteDMSO RouteWater Dissolve in Water Salt->RouteWater Dilution Dilution into Buffer RouteDMSO->Dilution RouteWater->Dilution AddAcid->RouteWater CheckpH Check Final pH Dilution->CheckpH HighpH pH > 8.0 (Risk: Precipitation) CheckpH->HighpH LowpH pH < 7.5 (Stable Solution) CheckpH->LowpH OxidationCheck CRITICAL STEP: Add Antioxidant (Ascorbic Acid) LowpH->OxidationCheck

Caption: Decision tree for solubilization. Note that pH control and antioxidant addition are critical final steps to prevent precipitation and degradation.

Visualization: Chemical Species Distribution

This conceptual diagram shows why pH control is the single most important factor for this molecule.[1]

SpeciesDistribution Acidic Acidic (pH < 8) Dominant Species: Cationic Solubility: HIGH Transition Transition (pH 8.5 - 9.5) Mixture of Species Solubility: UNSTABLE Acidic->Transition Add Base Basic Basic (pH > 10) Dominant Species: Neutral Solubility: INSOLUBLE Transition->Basic Add Base Mechanism Mechanism: Protonation of Tertiary Amine Mechanism->Acidic

Caption: Relationship between pH, ionization state, and solubility. The target window for aqueous experiments is pH 6.0 - 7.5.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19040754, 6-Amino-3-(2-dimethylaminoethyl)indole. [Link][1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for amine pKa values).

  • d'Ischia, M., et al. (2014). Melanins and melanogenesis: methods, standards, protocols.[1] Pigment Cell & Melanoma Research.[1] (Mechanisms of 5,6-dihydroxy/amino indole oxidation).

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link][1]

Sources

Optimizing reaction temperature for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the production of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine . It is designed for researchers and process chemists encountering yield or purity issues during the critical N-alkylation and subsequent processing steps.[1]

Topic: Optimizing Reaction Temperature for High-Fidelity N-Alkylation Audience: Senior Researchers, Process Chemists, Drug Development Scientists Status: Operational

Core Directive & Reaction Overview

The synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine hinges on the regioselective N-alkylation of the indole core. While the 6-amino group is the final target, direct alkylation of 6-aminoindole is operationally risky due to competing N-alkylation at the primary amine (C6-NH2) versus the indole nitrogen (N1).

The Industry-Standard Route (High Integrity):

  • Precursor: Start with 6-nitroindole .

  • Step 1 (Critical): N-alkylation with 2-(dimethylamino)ethyl chloride (DEC) to form 1-[2-(dimethylamino)ethyl]-6-nitroindole .

  • Step 2: Chemoselective reduction of the nitro group to the amine.

Why Temperature Matters: The alkylating agent, 2-(dimethylamino)ethyl chloride, reacts via a transient, highly reactive aziridinium ion intermediate. Temperature controls the rate of this ion's formation, the deprotonation equilibrium of the indole, and the suppression of C3-alkylation byproducts.

Phase 1: Reaction Setup & Baseline Parameters (FAQ)

Q1: What is the optimal temperature range for the N-alkylation step? A: The process requires a dual-temperature strategy :

  • Deprotonation Phase (0°C to 10°C): When adding the base (typically NaH or KOtBu) to the 6-nitroindole in DMF, keep the system cold to prevent exotherms and degradation.

  • Alkylation Phase (50°C to 80°C): After adding the alkylating agent, heat is required. The formation of the reactive aziridinium species from 2-(dimethylamino)ethyl chloride is slow at room temperature. We recommend a ramp to 60°C as the starting baseline.

Q2: I am using 6-aminoindole directly. Why are my yields inconsistent? A: You are likely experiencing competitive alkylation . The primary amine at position 6 is nucleophilic. Even if you form the N1-indolate, the C6-amine can still react with the electrophile, especially if the base equivalents are not precise.

  • Recommendation: Switch to the 6-nitroindole route. If you must use 6-aminoindole, keep the temperature below 40°C and use a softer base (e.g., Cs₂CO₃) to minimize deprotonation/activation of the primary amine, though N1 yield will suffer.

Q3: Which solvent system supports this temperature profile best? A: Anhydrous DMF (N,N-Dimethylformamide) is the gold standard.

  • Boiling Point: 153°C (allows heating to 80°C without pressure vessels).

  • Solubility: Excellent for both the polar indolate salt and the organic alkyl halide.

  • Alternative: DMSO can be used but makes workup (water removal) more difficult. Avoid THF for this specific reaction as it often requires reflux temperatures (66°C) that are on the edge of the optimal window, and solubility of the salt may be poor.

Phase 2: Troubleshooting Yield & Purity (Advanced Q&A)

Issue: "I see starting material remaining even after 24 hours at 60°C." Diagnosis: Incomplete Aziridinium Formation or Reagent Quenching. Technical Insight: The 2-(dimethylamino)ethyl chloride is usually supplied as a hydrochloride salt (DEC[2]·HCl). It requires 2 equivalents of base : one to neutralize the HCl and one to deprotonate the indole. If you only used 1.1 eq of base, your electrophile is still protonated and unreactive. Solution:

  • Ensure you are using 2.2–2.5 eq of NaH (60% dispersion).

  • Increase temperature to 80°C . The activation energy for the ring-closure to the aziridinium ion might be higher in your specific solvent batch (e.g., if trace water is present).

Issue: "My product contains a significant impurity with M+ mass +15 or +29." Diagnosis: C-Alkylation or Solvent Decomposition. Technical Insight: At temperatures >100°C , the kinetic preference for N-alkylation diminishes, and thermodynamic C3-alkylation (on the indole ring) becomes accessible. Additionally, DMF can decompose to dimethylamine and CO at high temps/basic conditions, potentially reacting with the substrate. Solution:

  • Strict Limit: Do not exceed 90°C .

  • Protocol Check: If the reaction is sluggish at 80°C, do not increase heat. Instead, add catalytic Potassium Iodide (KI) (0.1 eq). This facilitates a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures (60°C).

Issue: "The reaction mixture turned black and tarry." Diagnosis: Thermal Runaway / Polymerization. Technical Insight: The aziridinium intermediate can polymerize with itself if the concentration is too high and the temperature is unregulated. Solution:

  • Dilution: Ensure reaction concentration is 0.1 M to 0.2 M .

  • Addition Mode: Do not dump the alkylating agent. Add it dropwise at 25°C, then ramp to 60°C.

Phase 3: Visualizing the Mechanism & Workflow

Diagram 1: Reaction Mechanism & Temperature Criticality

This diagram illustrates the pathway from 6-nitroindole to the target, highlighting where temperature exerts control over the aziridinium intermediate and selectivity.

ReactionPathway Start 6-Nitroindole (Precursor) Indolate Indolate Anion (Nucleophile) Start->Indolate Deprotonation Base Base (NaH) Temp: 0°C Base->Indolate Reaction SN2 Attack Temp: 60-80°C Indolate->Reaction DEC DEC-HCl (Reagent) Azir Aziridinium Ion (Active Electrophile) DEC->Azir Free-basing & Cyclization (>40°C) Azir->Reaction Side2 Polymerization (High Conc/Temp) Azir->Side2 ProductNitro N-Alkylated Intermediate (1-(2-dimethylamino)ethyl-6-nitroindole) Reaction->ProductNitro N-Alkylation Side1 C3-Alkylation (>100°C) Reaction->Side1 Reduction Reduction (H2/Pd-C) Temp: RT ProductNitro->Reduction Final Target Product (1-[2-(dimethylamino)ethyl]-1H-indol-6-amine) Reduction->Final

Caption: Mechanistic pathway highlighting the temperature-dependent formation of the aziridinium ion and the critical N-alkylation window.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield or Purity Check1 Is Starting Material (SM) remaining? Problem->Check1 YesSM Yes: Incomplete Conversion Check1->YesSM Yes NoSM No: SM Consumed Check1->NoSM No TempCheck Check Temp YesSM->TempCheck BaseCheck Check Base Eq YesSM->BaseCheck HighTemp > 90°C? Decomposition NoSM->HighTemp LowTemp < 50°C? Aziridinium formation slow TempCheck->LowTemp Action3 Ensure 2.2+ eq Base (Neutralize HCl salt) BaseCheck->Action3 Action1 Increase to 60-80°C Add KI catalyst LowTemp->Action1 Action2 Reduce Temp Check Solvent Dryness HighTemp->Action2

Caption: Decision tree for diagnosing temperature and stoichiometry issues during synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 1-[2-(dimethylamino)ethyl]-6-nitroindole (Intermediate) Scale: 10 mmol basis

ParameterSpecificationNotes
Substrate 6-Nitroindole (1.62 g, 10 mmol)Precursor choice avoids chemoselectivity issues.
Reagent 2-Dimethylaminoethyl chloride HCl (1.73 g, 12 mmol)1.2 equivalents. Hygroscopic; handle quickly.
Base Sodium Hydride (60% in oil) (1.0 g, ~25 mmol)2.5 equivalents. Excess needed for HCl neutralization.[2]
Solvent Anhydrous DMF (20 mL)Concentration ~0.5 M.
Temp (T1) 0°C (Ice Bath)For addition of Base and Indole.
Temp (T2) 60°C - 70°CFor reaction completion (Oil bath).

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation:

    • Add NaH (2.5 eq) to the flask. Wash with dry hexane if oil removal is desired (optional).

    • Add anhydrous DMF (10 mL) and cool to 0°C .

    • Add 6-Nitroindole (1.0 eq) portion-wise over 10 minutes. Observe hydrogen gas evolution.

    • Stir at 0°C for 30 minutes. The solution will turn deep red/orange (indolate formation).

  • Reagent Addition:

    • In a separate vial, dissolve 2-(dimethylamino)ethyl chloride HCl (1.2 eq) in DMF (10 mL).

    • Add this solution dropwise to the cold indole mixture.[3] Note: Further gas evolution occurs as the HCl salt is neutralized.

  • Reaction (The Heating Phase):

    • Remove the ice bath.

    • Heat the reaction mixture to 60°C .

    • Monitor: Check TLC or LCMS after 2 hours.

    • Optimization: If conversion is <50%, increase temp to 75°C or add 10 mol% KI. Do not exceed 90°C.

  • Workup:

    • Cool to RT. Carefully quench with saturated NH₄Cl (aq).[1][3][4]

    • Extract with Ethyl Acetate (3x).[2] Wash organics with water (to remove DMF) and brine.

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

  • Subsequent Reduction (Brief):

    • Dissolve the crude nitro-intermediate in Methanol.

    • Add 10% Pd/C (catalytic) and stir under H₂ balloon (1 atm) at RT for 4-6 hours.

    • Filter through Celite to obtain 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine .

Comparative Data: Temperature vs. Selectivity

The following table summarizes expected outcomes based on general indole N-alkylation kinetics [1, 2].

TemperatureReaction TimeConversionN1 SelectivityRisk Factor
25°C (RT) > 24 HoursLow (<30%)High (>99%)Incomplete reaction; Aziridinium forms slowly.
60°C (Optimal) 3 - 5 HoursHigh (>95%)High (>98%)Ideal balance of rate and selectivity.
100°C < 1 HourHigh (100%)Moderate (90%)C3-alkylation byproducts appear (~5-10%).
140°C Mins (Microwave)HighLow (<80%)Significant decomposition; Polymerization.

References

  • National Institutes of Health (NIH). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine. Bioorg Med Chem Lett. 2003.[5] Available at: [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules 2020. Available at: [Link]

  • Royal Society of Chemistry. Study of N-alkylation of indoles.[1] Org.[6][7][8] Biomol. Chem. Available at: [Link]

Sources

Overcoming oxidation challenges with 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS: 173386-74-8).[1][2] This document addresses the compound's pronounced sensitivity to oxidative degradation, a common bottleneck in the synthesis of tryptamine-based CNS therapeutics (e.g., 5-HT1D agonists).[1][2]

Technical Overview: The Oxidation Vector

To successfully handle this compound, one must understand why it degrades.[1][2] This molecule possesses a "perfect storm" of electron density that attracts molecular oxygen.[1]

  • The Core Liability (C6-Amine): The primary amine at position 6 is strongly electron-donating.[1] When coupled with the electron-rich indole ring, it raises the HOMO (Highest Occupied Molecular Orbital) energy, making the system highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.[1][2] This leads to radical cations, dimerization (azo-linkages), and "melanin-like" polymerization.[1][2]

  • The Secondary Liability (Side Chain): The dimethylaminoethyl tail contains a tertiary amine.[1] While less reactive than the aromatic system, it is prone to N-oxide formation (

    
     in LCMS) over prolonged storage or in the presence of peroxides found in uninhibited ethers (THF, Dioxane).[1][2]
    
Visualization: Oxidation Pathways

The following diagram illustrates the two distinct degradation routes you must control.

OxidationPathways cluster_legend Degradation Risk Levels Compound 1-[2-(dimethylamino)ethyl]- 1H-indol-6-amine (Intact) Radical Radical Cation Intermediate Compound->Radical O2 / Light (Fast) NOxide N-Oxide Impurity (M+16 in LCMS) Compound->NOxide Peroxides / Time (Slow) Quinone Quinone Imine Species Radical->Quinone -H+ / -e- Polymer Insoluble Polymer (Brown/Black Precipitate) Quinone->Polymer Polymerization Legend Red Arrow = Critical Risk (Minutes/Hours) Dashed Arrow = Long-term Risk (Days/Weeks)

Figure 1: Mechanistic pathways of oxidative degradation. The aromatic amine oxidation (top) is the primary cause of color change and yield loss.[2]

Diagnostic Troubleshooting (FAQ)

Q1: The off-white solid turned pink/purple after 2 hours on the bench. Is it ruined?

  • Diagnosis: This is the early stage of auto-oxidation (formation of quinoid species).[1]

  • Assessment: If the color is light pink, the bulk purity is likely still >95%.[1][2] The chromophores (colored impurities) have high extinction coefficients, meaning a tiny amount causes visible discoloration.[1][2]

  • Action:

    • Do not recrystallize immediately (heat accelerates oxidation).[1]

    • Dissolve in degassed solvent (e.g., DCM).[1][2]

    • Wash with a dilute Sodium Dithionite (Na2S2O4) solution (1-2% aq).[1][2] This mild reducing agent can often reverse early-stage quinone imine formation or wash away surface oxidation.[1][2]

    • Dry under Nitrogen.[1][2]

Q2: I see a new peak at M+16 in my LCMS. Is this the N-oxide?

  • Diagnosis: Likely, yes.[1][2][3] However, with 6-aminoindoles, it could also be a hydroxylamine species (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) on the aromatic ring.[1][2]
    
  • differentiation:

    • N-Oxide (Aliphatic): Usually forms if stored in old ether/THF.[1][2]

    • Hydroxylamine (Aromatic): Precursor to the purple color.[1]

  • Prevention: Ensure all solvents (especially THF or Ethers) are peroxide-free and stabilized (BHT-inhibited).[1][2]

Q3: The compound has become an insoluble black gum.

  • Diagnosis: Advanced polymerization.[1]

  • Verdict: Irreversible. The radical cations have cross-linked the indole cores.[1][2]

  • Root Cause: Exposure to moisture and oxygen simultaneously.[1] Water acts as a proton shuttle, catalyzing the electron transfer processes.[1][2]

Experimental Protocols: The "Self-Validating" System

To ensure data integrity, you must treat this compound as an air-sensitive reagent .[1][2]

Protocol A: The "Argon Blanket" Weighing Technique

Use this when a glovebox is unavailable.[1]

  • Preparation: Pre-weigh your receiving flask/vial and flush it with Argon for 2 minutes. Cap it.

  • The Source: Open the source container of the indole amine.[1][2] Immediately direct a gentle stream of Argon (via a needle or funnel) over the open bottle.[1]

  • Transfer: Quickly transfer the solid. Do not use metal spatulas if possible (metal ions like Fe(III) can catalyze radical formation).[1] Use glass or plastic.[1][2]

  • Validation: If the solid remains off-white during the 5-minute weighing process, your Argon blanket was effective. If it turns pink, your flow rate was too low.[1][2]

Protocol B: Solubilization & Reaction

Never dissolve this compound in non-degassed solvents.[1][4]

ParameterRecommendationRationale
Solvent Choice Anhydrous DCM, DMF, or DMSO.[1][2]Protic solvents (MeOH/Water) accelerate proton-coupled electron transfer (PCET).[1][2]
Degassing Sparging (15 min) with Argon.[1]Sonicating is insufficient to remove dissolved O2.[1][2]
Additives Ascorbic Acid (0.1 eq) or BHT (trace).[1]Acts as a sacrificial antioxidant (radical scavenger) during the reaction.[1]
Temperature Keep < 40°C.Higher temps lower the activation energy for oxidation.[1]
Visualization: Handling Decision Tree

Follow this logic flow to determine the correct handling procedure based on your experimental needs.

HandlingProtocol Start Start: Handling 1-[2-(dimethylamino)ethyl]- 1H-indol-6-amine Form Physical State? Start->Form Solid Solid State Form->Solid Solution In Solution Form->Solution Duration Storage Duration? Solid->Duration SolAction CRITICAL RISK 1. Degas solvent (Sparge) 2. Add Antioxidant (BHT) 3. Use immediately Solution->SolAction Short < 24 Hours Duration->Short Long > 24 Hours Duration->Long Action1 Store at -20°C Sealed under Argon Desiccator required Short->Action1 Action2 Glovebox Preferred or Schlenk Line (Avoid frequent opening) Long->Action2

Figure 2: Decision matrix for storage and handling. Note the critical risk associated with solution-state storage.[1][2]

Storage Specifications

  • Temperature: -20°C is mandatory for long-term storage (>1 week). 4°C is acceptable for active use (1-3 days).[1][2]

  • Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and forms a better "blanket" over the solid).[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (it is permeable to oxygen over time).[1]

  • Desiccation: Store the vial inside a secondary jar containing Drierite or Silica Gel. Moisture promotes the hydrolysis of the imine intermediates, driving degradation forward.[1][2]

References

  • PubChem. (n.d.).[1][5] 3-[2-(dimethylamino)ethyl]-1H-indol-6-ol (Related Structure/Properties). National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][2]

  • Castro, J. L., et al. (1994).[1][2][6] Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor.[1][2][6] Journal of Medicinal Chemistry.[1][6] Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Purification & Handling of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

[1][2]

Status: Active Role: Senior Application Scientist Topic: Impurity Removal & Stability Protocols[1][2]

Executive Summary

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine is a critical intermediate, often utilized in the synthesis of 5-HT receptor agonists and kinase inhibitors.[1][2] Its structure features an electron-rich indole core with two nitrogenous centers: a highly basic aliphatic tertiary amine (


12

Users frequently report three core failure modes:

  • Rapid Oxidation: Samples turning purple/black upon air exposure.[2]

  • Purification Difficulty: "Streaking" or "tailing" on silica gel columns.

  • Phase Separation Issues: Difficulty crystallizing the free base (often persisting as a viscous oil).[2]

This guide provides mechanistic insights and validated protocols to resolve these issues.

Module 1: Oxidation Control ("The Purple Goo" Phenomenon)[1]

Q: Why does my light brown solid turn into a black tar after filtration?

Diagnosis: You are witnessing the oxidative polymerization of the electron-rich 6-aminoindole system.[2] Like dopamine and other catecholamine-like structures, 6-aminoindoles are prone to auto-oxidation to form quinone imines, which rapidly polymerize into melanin-like insoluble pigments.[1][2]

The Mechanism:

  • Initiation: The C6-amino group donates an electron, forming a radical cation.[2]

  • Propagation: Reaction with oxygen forms a quinone imine species.[2]

  • Termination: These reactive intermediates dimerize or polymerize, creating the dark "tar."[2]

Corrective Protocol: The "Reductive Workup" Do not rely solely on inert atmosphere. You must actively scavenge radical species during the workup.

  • Quench: If your reaction (e.g., nitro reduction) is complete, add 0.5% w/v Sodium Dithionite (

    
    )  or Ascorbic Acid  to the aqueous quench buffer.[2]
    
  • Extraction: Use degassed solvents.[2] Keep the biphasic mixture cold (

    
    ).
    
  • Storage: Store the final compound as a salt (HCl or Oxalate) rather than a free base. The protonated amine is significantly more resistant to oxidation.

Module 2: Chromatography Troubleshooting

Q: My compound streaks across the TLC plate and co-elutes with impurities. How do I fix this?

Diagnosis: The aliphatic dimethylamino group interacts strongly with the acidic silanol groups (

12

Technical Solution: Amine-Modified Mobile Phases You must "cap" the silanol groups using a competing base.[2]

Recommended Solvent Systems:

MethodMobile Phase CompositionApplication
Standard Normal Phase DCM : MeOH :

(90:9:[1][2]1)
General purification.[1][2] The ammonia deactivates silica acidity.
Alternative (Less volatile) DCM : MeOH :

(95:4:[1][2]1)
Use if ammonia is unavailable.[1][2] Note: Triethylamine is harder to remove.[2]
Reverse Phase (C18) Water (0.1% Formic Acid) : ACNBest for purity >99%. The acid protonates the amine, preventing silanol interaction.

Critical Step: Pre-wash your silica column with the mobile phase containing the base before loading your sample. This ensures the column is "neutralized" prior to separation.

Module 3: Removing Specific Impurities[2][3][4]

Q: How do I remove unreacted 6-nitroindole or alkylating agents?

Diagnosis:

  • Impurity A (6-Nitro-1-(2-dimethylaminoethyl)indole): Non-basic at C6, but basic at the side chain.[1][2]

  • Impurity B (Alkylation Reagent): Highly basic, low molecular weight.[2]

The "pH-Switch" Extraction Protocol: This method exploits the

  • Dissolution: Dissolve crude mixture in EtOAc.

  • Acid Wash (pH 4.0): Wash with Citrate Buffer (pH 4.0).

    • Theory: At pH 4.0, the aliphatic amine (

      
      ) is protonated and goes into water. Neutral impurities (like non-basic starting materials) stay in EtOAc.[1][2]
      
  • Base Switch (pH 12.0): Take the aqueous layer (containing product).[1][2] Basify with cold NaOH to pH > 12.[2]

  • Extraction: Extract back into DCM. The product is now a free base.

  • Brine/Dry: Wash with brine, dry over

    
    .
    

Module 4: Visualization & Logic[2]

Decision Tree: Purification Workflow

PurificationWorkflowStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateSolidSolid PrecipitateCheckState->SolidCrystallineOilViscous Oil/TarCheckState->OilGummyTLCRun TLC (DCM/MeOH/NH3)Solid->TLCAcidBaseAcid-Base Extraction(pH 4.0 -> pH 12)Oil->AcidBaseRemove NeutralsImpurityCheckIdentify ImpuritiesTLC->ImpurityCheckColumnFlash Column(Silica + 1% NH4OH)ImpurityCheck->ColumnClose Rf valuesSaltFormSalt Formation(HCl/Oxalate in EtOH)ImpurityCheck->SaltFormHigh Purity (>85%)AcidBase->TLCColumn->SaltForm

Caption: Logical workflow for selecting the appropriate purification method based on physical state and impurity profile.

Module 5: Salt Formation (Solidification)[1][2]

Q: I cannot get the oil to crystallize. How do I make a handleable solid?

Diagnosis: The free base is likely an oil due to the flexible ethyl chain preventing lattice packing. Converting it to a salt is the standard industrial solution for stability and handling.

Protocol: Dihydrochloride Salt Formation

  • Solvent: Dissolve 1g of free base oil in 5 mL of absolute Ethanol (EtOH).

  • Acid Addition: Dropwise add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .

    • Note: You need >2 equivalents to protonate both the aliphatic and aromatic amines.

  • Precipitation: Dilute slowly with Diethyl Ether or MTBE until cloudy.

  • Crystallization: Store at -20°C overnight. Filter the white/off-white solid under Nitrogen.[1][2]

Alternative: If HCl salt is hygroscopic, try Oxalic Acid (1 eq) in Acetone/MeOH to form the mono-oxalate.[1][2]

References

  • Synthesis & Properties of Aminoindoles

    • BenchChem.[2][3][4] (2025).[1][2][3][4][5] "A Comparative Guide to the Experimental Reproducibility of 2-[1-(Dimethylamino)ethyl]indole and Its Analogs."

    • [1][2]

  • Oxidation Mechanisms of Indoles

    • National Institutes of Health (PubMed).[1][2] (2008).[1][2] "One-electron oxidation of C(2) and C(3) methyl substituted 5,6-dihydroxyindoles."

  • Chromatographic Purification of Amines

    • ResearchGate.[2][6] (2017).[1][2][6][7] "Purification strategies for aliphatic amino acids and amines on silica gel."

  • Chemical Safety & Handling

    • PubChem.[2][5] (2025).[1][2][3][4][5] "1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Compound Summary."

    • [1][2]

Resolving peak tailing in HPLC analysis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Analysis

Executive Summary & Molecule Profile

User Query: "I am observing significant peak tailing (As > 1.5) for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.[1][2] Standard C18 columns and neutral buffers are not working. How do I fix this?"

Scientist's Analysis: The peak tailing you are experiencing is a classic symptom of secondary silanol interactions , driven by the specific physicochemical properties of your analyte.[2][3]

Molecule Profile:

  • Compound: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS: 173386-74-8).[1][2]

  • Critical Functional Group: The tertiary aliphatic amine on the ethyl side chain.[2]

  • pKa Estimation: The dimethylamino group has a pKa of approximately 9.2 – 9.5 . The aromatic amine (position 6) has a pKa ~4.0.

  • The Root Cause: At neutral pH (pH 6-8), the tertiary amine is fully protonated (

    
    ).[2] These cations interact strongly with ionized, negatively charged silanol groups (
    
    
    
    ) on the silica surface of your column, acting as a pseudo-cation exchanger.[2] This "drag" causes the tailing.
Diagnostic Workflow: Is it Chemistry or Hardware?

Before altering your chemistry, you must rule out physical system failures.[1][2] Use this logic flow to diagnose the source of the asymmetry.

TroubleshootingFlow Start START: Peak Tailing Observed Step1 Step 1: Inspect Peak Shape of Other Analytes Start->Step1 Decision1 Do ALL peaks tail? Step1->Decision1 Hardware HARDWARE ISSUE (Void volume, old column, bad connection) Decision1->Hardware Yes Step2 Step 2: Check Retention Time (tR) Decision1->Step2 No (Only the Amine tails) Chemistry CHEMISTRY ISSUE (Silanol interaction) Decision2 Is tR shifting? Step2->Decision2 Equilib Equilibration Issue or pH instability Decision2->Equilib Yes Interaction Secondary Silanol Interaction (Target for Optimization) Decision2->Interaction No

Figure 1: Diagnostic decision tree to isolate the root cause of peak asymmetry.

Technical Troubleshooting Guide (Q&A)
Q1: Why does this specific indole derivative tail so badly on my standard C18 column?

A: Standard C18 columns often use silica supports that contain residual silanol groups (


).[1]
At pH > 4, these silanols deprotonate to form 

.[1][2] Your molecule, 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine, is a base.[1][2] At pH 7, it exists as a cation.[2] The electrostatic attraction between the positive drug and the negative silanol creates a "sticky" surface, delaying the elution of some molecules and creating a tail.[2] This is known as the Ion-Exchange Mechanism [1].[1]
Q2: Should I use Low pH or High pH to fix this?

A: You have two robust options. We recommend High pH if you have the correct column, as it is often more effective for this class of amines.[2]

StrategypH RangeMechanismProsCons
High pH pH 10.0 – 11.0 Silanol Suppression: At pH > 10, the drug's amine (pKa ~9.[1][2]2) is deprotonated (neutral).[1] Neutral molecules do not interact with silanols.[1]Sharpest peaks; high retention for bases.[1]Requires Hybrid (BEH/HPH) columns.[1] Dissolves standard silica.[1]
Low pH pH 2.0 – 3.0 Silanol Protonation: At pH < 3, silanols are protonated (

) and neutral.[1]
Compatible with most C18 columns; MS-friendly (Formic Acid).[1]Drug is charged (

), so repulsion forces can reduce retention.[1]
Q3: Which column stationary phase do you recommend?

A: Do not use standard silica C18. You require:

  • Hybrid Particle Technology (e.g., Waters XBridge, Agilent Poroshell HPH): These use an organo-silica matrix that resists dissolution at high pH (up to pH 12).[1]

  • Charged Surface Hybrid (CSH): These have a slight positive charge on the surface that repels the protonated amine, preventing it from touching the silanols.[2]

  • Base-Deactivated Silica (BDS): Heavily end-capped columns designed to cover silanols (good for Low pH methods).[1]

Q4: Can I just add Triethylamine (TEA) to my current mobile phase?

A: Yes, this is the "Sacrificial Base" method. Adding 5–10 mM TEA to the mobile phase saturates the silanol sites.[2] The TEA binds to the silanols so your drug doesn't have to.[2]

  • Warning: TEA can suppress ionization in LC-MS and is difficult to flush out of the system. Use only for UV detection methods [2].[1]

Recommended Experimental Protocols
Protocol A: The "Gold Standard" High pH Method

Best for peak symmetry and retention of the dimethylamino group.[2]

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

    • Why this works: The high pH neutralizes the drug.[2] The hybrid column survives the pH.[2][4]

Protocol B: The Low pH / Ion-Pairing Method

Best if you are restricted to standard silica columns or LC-MS.[1][2]

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B.

    • Why this works: TFA acts as an ion-pairing agent .[1] The

      
       anion pairs with the drug's 
      
      
      
      cation, forming a neutral complex that partitions well into the C18 phase, masking the charge from silanols [3].[2]
Comparative Data: Buffer Effects

The following table illustrates the expected Tailing Factor (


) for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine under different conditions.
Mobile Phase ConditionColumn TypeExpected Tailing Factor (

)
Notes
Water/MeCN (No Buffer) Standard C18> 2.5 (Fail) Uncontrolled ionization; severe silanol interaction.[1][2]
Phosphate pH 7.0 Standard C181.8 – 2.2 Silanols are ionized; Drug is ionized.[1] Worst case.
Formate pH 2.5 End-capped C181.2 – 1.4 Silanols suppressed. Acceptable for most uses.[1]
TFA (0.1%) pH 2.0 End-capped C181.0 – 1.1 Ion-pairing effect sharpens peak significantly.[1]
Ammonium Bicarb pH 10.5 Hybrid C18 1.0 – 1.1 Drug is neutral.[1] Best symmetry and loading capacity.[1]
References
  • McCalley, D. V. (2023).[1][5] "Understanding and Managing Peak Tailing for Basic Analytes in Reversed-Phase HPLC." Chemical Communications, 59, 7887–7899.[2][5]

  • Chrom Tech. (2025).[1][6] "What Causes Peak Tailing in HPLC? - Troubleshooting Guide." Chrom Tech Technical Library.

  • Phenomenex. (2025).[1][4] "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog.

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base.[1]

  • ChemScene. (2023).[1] "Product Data: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine."

Sources

Validation & Comparative

LC-MS Purity Confirmation of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (LC-MS) confirmation of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine purity Content Type: Publish Comparison Guide

Executive Summary & Comparison Overview

In the synthesis and quality control of pharmaceutical intermediates, 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS 173386-74-8) presents specific analytical challenges. As a highly basic, polar indole derivative, it exhibits significant tailing on traditional C18 silica and possesses a UV chromophore that may be indistinguishable from its oxidized by-products (e.g., N-oxides or dimers).

This guide compares the industry-standard HPLC-UV method against the superior LC-MS/MS confirmation workflow.[1] While UV detection is sufficient for gross purity estimation (>95%), it fails to detect trace genotoxic impurities or co-eluting isomers essential for high-grade pharmaceutical applications.

Comparative Performance Matrix
FeatureAlternative A: HPLC-UV (254 nm) Alternative B: 1H-NMR The Solution: LC-MS (ESI+)
Primary Utility Routine %Area normalization.Structural confirmation.Trace impurity ID & Quantitation.
Sensitivity (LOD) ~0.1 - 10 µg/mL~100 µg/mL< 0.001 µg/mL (ng/mL range)
Specificity Low (Co-elution risk).High (Structural).Very High (m/z discrimination).
Linearity Range

N/A

-

Impurity ID Retention time only.Major impurities only (>1%).Exact mass & fragmentation.

The Analytical Challenge

The molecule 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine contains two critical functional groups affecting analysis:

  • N1-dimethylaminoethyl chain: Highly basic (

    
    ). This causes severe peak tailing on standard silica columns due to silanol interactions.
    
  • C6-Primary Amine: Susceptible to oxidation (forming azo or nitro species) which may not resolve chromatographically from the parent peak in short UV runs.

Why LC-MS is Non-Negotiable: Relying solely on HPLC-UV often leads to "false purity" results where the main peak masks co-eluting isobaric impurities. LC-MS provides the mass selectivity required to deconvolute these peaks.

Experimental Protocol: The Self-Validating System

This protocol is designed as a self-validating system. The use of a Biphenyl stationary phase provides orthogonal selectivity (pi-pi interactions) compared to standard C18, ensuring separation of the indole core from aromatic impurities.

Sample Preparation[1][2][3]
  • Solvent: 10% Acetonitrile / 90% Water + 0.1% Formic Acid.

    • Causality: Using high organic content for the diluent causes "solvent effect" (peak broadening) for early eluting polar amines. Aqueous matching to the mobile phase focuses the peak head.

  • Concentration: 1 µg/mL (for MS sensitivity check) and 100 µg/mL (for impurity profiling).

LC-MS Methodology

Chromatographic Conditions:

  • Column: Kinetex 2.6µm Biphenyl, 100 x 2.1 mm (Phenomenex or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to elute salts)

    • 7.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Target Mass: [M+H]+ = 204.15 Da.

Detection Logic (MRM Transitions)

For confirmation, we monitor the parent ion and specific fragments.

  • Quantifier (Q): 204.1 -> 159.1 (Loss of dimethylamine,

    
    ).
    
  • Qualifier (q): 204.1 -> 130.1 (Indole ring cleavage).

Visualization of the Workflow

Analytical Decision Workflow

This diagram illustrates the logical flow from sample intake to purity certification, highlighting the "Fail" loops that UV methods often miss.

AnalyticalWorkflow Sample Crude Sample (1-[2-(dimethylamino)ethyl]-1H-indol-6-amine) Prep Sample Prep (Aq. Dilution) Sample->Prep LC LC Separation (Biphenyl Column) Prep->LC MS_Detect MS Detection (ESI+ m/z 204.15) LC->MS_Detect UV_Path UV Trace (254nm) Single Peak? LC->UV_Path Traditional Decision Purity Check MS_Detect->Decision Pass CERTIFIED PURITY (>98%) Decision->Pass Main Peak >98% No Co-elution Fail REJECT (Impurity ID) Decision->Fail Isobaric Impurity Found

Figure 1: Analytical workflow comparing the traditional UV path (dashed) with the robust MS decision tree.

Fragmentation Pathway (Mechanistic Insight)

Understanding the fragmentation is crucial for distinguishing the product from isomers (e.g., C3-substituted tryptamines).

Fragmentation Parent Parent Ion [M+H]+ = 204.15 Frag1 Fragment A [M+H - NH(CH3)2]+ m/z = 159.1 Parent->Frag1 Loss1 - 45 Da (Dimethylamine) Parent->Loss1 Frag2 Fragment B (Indole Core) m/z = 130.1 Frag1->Frag2 Loss2 - 29 Da (Ethyl chain) Frag1->Loss2

Figure 2: Predicted ESI+ fragmentation pathway for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

Data Interpretation & Acceptance Criteria

To certify the product using this guide, the following criteria must be met:

  • Retention Time Match: The analyte must elute within ±0.1 min of the reference standard.

  • Mass Accuracy: The observed parent ion must be

    
     Da (for Quadrupole) or 
    
    
    
    ppm (for TOF).
  • Purity Calculation:

    
    
    Note: MS ionization efficiencies vary. For absolute quantitation, a UV trace (254 nm) aligned with MS confirmation is the "Gold Standard".
    
Common Impurities Detected by MS (but missed by UV)
  • Des-methyl impurity: m/z 190.13 (Loss of one methyl group).

  • N-Oxide: m/z 220.15 (+16 Da). Critical: This often co-elutes with the parent in C18 chromatography.

References

  • PubChem. (2024).[2][3] Compound Summary: 3-[2-(dimethylamino)ethyl]-1H-indol-6-amine.[2] National Library of Medicine. [Link]

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS. Molecules. [Link]

  • Waters Corporation. (2019). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide. Waters Application Notes. [Link]

Sources

Comparative Bioactivity Guide: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine vs. Standard Indole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine against standard indole-based inhibitor scaffolds. This analysis focuses on its application as a privileged building block in the design of kinase inhibitors (specifically targeting VEGFR, PDGFR, and FGFR families) and its distinct physicochemical advantages over conventional unsubstituted indoles.

Executive Summary & Chemical Identity

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS: 173386-74-8 ) is a specialized, pre-functionalized indole scaffold designed to overcome the solubility and pharmacokinetic limitations of standard indole inhibitors. Unlike the generic Indole-6-amine or 5-Aminoindole , this molecule incorporates a strategic N,N-dimethylaminoethyl tail at the N1 position.

In drug discovery, this specific modification serves two critical functions:

  • Solubility Enhancement: The basic tertiary amine (

    
    ) dramatically increases aqueous solubility at physiological pH compared to the hydrophobic indole core.
    
  • Solvent Channel Interaction: When used as a kinase inhibitor core, the N1-tail is positioned to extend into the solvent-exposed region of the ATP-binding pocket, a proven strategy to improve potency and selectivity (e.g., as seen in Sunitinib or Pazopanib analogs).

Chemical Structure Comparison
Feature1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Standard Indole-6-amine Standard Indazole-6-amine
Core Structure Indole (Benzopyrrole)IndoleIndazole
N1-Substitution 2-(Dimethylamino)ethyl Hydrogen (Unsubstituted)Hydrogen or Methyl
Solubility (pH 7.4) High (Protonatable tail)Low (Hydrophobic)Moderate
Primary Application Kinase Inhibitor Scaffold (VEGFR, PDGFR)General Building BlockKinase Inhibitor Scaffold
Synthetic Utility High (Eliminates N-alkylation step)Moderate (Requires functionalization)Moderate

Mechanism of Action: Kinase Inhibition Potential[1]

The bioactivity of this molecule is best understood in the context of Type I and Type II Kinase Inhibitors . The 6-amino group typically serves as the attachment point for a "hinge-binding" motif (e.g., urea, amide, or pyrimidine), while the indole core occupies the adenine binding pocket.

Structural Pharmacology
  • Hinge Binding: Derivatives synthesized from the 6-amino position form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Solvent Front Interaction: The N1-(2-dimethylaminoethyl) tail projects towards the solvent interface. This interaction is critical for:

    • Potency: Stabilizing the inhibitor-enzyme complex via electrostatic interactions with surface residues (e.g., Asp or Glu).

    • ADME: Improving oral bioavailability by preventing crystal lattice packing and enhancing dissolution.

Pathway Visualization

The following diagram illustrates the role of the N1-tail in the kinase signaling blockade, contrasting it with a standard inhibitor that lacks this solubilizing group.

KinaseInhibition Inhibitor 1-[2-(dimethylamino)ethyl] -1H-indol-6-amine Derivative Kinase Tyrosine Kinase (VEGFR/PDGFR) Inhibitor->Kinase Binds ATP Pocket (Hinge + Solvent Front) Signal Downstream Signaling (RAS/RAF/MEK) Inhibitor->Signal BLOCKS Solubility Aqueous Solubility (Lysosomal Trapping) Inhibitor->Solubility Enhanced via N1-Tail Standard Standard Indole Inhibitor Standard->Kinase Binds ATP Pocket (Hinge Only) Standard->Solubility Poor/Insoluble Kinase->Signal Phosphorylation Proliferation Cell Proliferation & Angiogenesis Signal->Proliferation Activation

Caption: Comparative mechanism showing how the N1-functionalized inhibitor enhances both solubility and kinase blockade efficacy.

Comparative Bioactivity Data

While the molecule itself is a scaffold, its derivatives demonstrate superior bioactivity profiles compared to those derived from unsubstituted indoles. The data below synthesizes typical SAR (Structure-Activity Relationship) trends for indole-based kinase inhibitors.

Table 1: Bioactivity & Physicochemical Profile Comparison
MetricN1-Dimethylaminoethyl Scaffold Standard Indole Scaffold Impact on Drug Design
Kinase Potency (IC₅₀) < 10 nM (Typical for optimized derivatives)50–100 nMN1-tail often adds 5-10x potency via solvent interactions.
Solubility (pH 7.4) > 100 µM < 10 µMCritical for oral bioavailability and formulation.
Cellular Permeability Moderate (Lysosomotropic potential)High (Passive diffusion)Basic tail can lead to lysosomal trapping but improves retention.
Selectivity Tunable Broad/PromiscuousTail can be modified to target specific surface residues.
Metabolic Stability Moderate (N-dealkylation risk)HighN1-tail is a metabolic soft spot but necessary for solubility.

Experimental Protocols

To validate the bioactivity of this scaffold, researchers typically synthesize a urea or amide derivative (e.g., reacting with an isocyanate) and test it against a standard kinase panel.

Protocol A: Synthesis of Urea Derivative (Validation Probe)
  • Objective: Convert the 6-amine into a bioactive urea inhibitor (Analogous to Sorafenib/Lenvatinib).

  • Reagents: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (1.0 eq), 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine in anhydrous DCM under

      
      .
      
    • Add isocyanate dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Precipitate with hexane or purify via flash chromatography (MeOH/DCM).

    • Yield: Typically >85% due to the high nucleophilicity of the 6-amine.

Protocol B: In Vitro Kinase Assay (VEGFR2)
  • Objective: Measure IC₅₀ of the derivative vs. Staurosporine (Control).

  • System: FRET-based Kinase Assay (e.g., LanthaScreen).

  • Steps:

    • Preparation: Dilute compounds in DMSO (10-point dose response, start 10 µM).

    • Incubation: Mix Kinase (VEGFR2), Substrate (Poly GT), and ATP (

      
       concentration) with compound.
      
    • Reaction: Incubate at RT for 60 mins.

    • Detection: Add Eu-labeled antibody and EDTA. Read TR-FRET signal.

    • Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC₅₀.

Synthesis Workflow Diagram

The following diagram outlines the efficiency advantage of using the pre-functionalized 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine versus starting from a standard nitro-indole.

SynthesisComparison Start_Standard Standard Start: 6-Nitroindole Step1 Step 1: N-Alkylation (NaH, Cl-CH2CH2-NMe2) Start_Standard->Step1 Step2 Step 2: Nitro Reduction (H2, Pd/C) Step1->Step2 Intermediate Target Scaffold: 1-[2-(dimethylamino)ethyl] -1H-indol-6-amine Step2->Intermediate Final_Drug Final Kinase Inhibitor (Urea/Amide Derivative) Intermediate->Final_Drug Functionalization (Isocyanate/Acid Chloride) Start_Advanced Advanced Start: CAS 173386-74-8 (Commercially Available) Start_Advanced->Intermediate Direct Use (Saves 2 Steps)

Caption: Workflow comparison highlighting the synthetic efficiency of using the pre-functionalized scaffold.

References

  • Indole Scaffolds in Kinase Inhibition

    • Zhang, J., et al. "Design and synthesis of novel indole-based kinase inhibitors." Journal of Medicinal Chemistry, 2015.
    • (General Search)

  • Solubilizing Groups in Drug Design

    • Lipinski, C. A. "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 2000.
  • Specific Scaffold Data (ChemScene)

    • "1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Product Information." ChemScene, Catalog No. CS-0262439.[1]

  • VEGFR2 Kinase Assay Protocols

    • ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Standard Protocol."

Sources

A Comparative Guide to the Qualification of Reference Standards for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the qualification of reference standards for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS No. 173386-74-8), a crucial intermediate and analyte in pharmaceutical research and development.[1][2] A well-characterized reference standard is the bedrock of analytical testing, ensuring the accuracy, precision, and reliability of data that supports drug safety and efficacy.[3][4]

This document outlines a multi-faceted analytical approach, comparing two hypothetical candidate materials—Candidate A (Externally Sourced) and Candidate B (In-house Synthesis) —to determine their suitability for use as a primary reference standard. The methodologies described are grounded in established principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

The Imperative for a Qualified Reference Standard

In pharmaceutical quality control, a reference standard serves as the benchmark against which all samples are measured.[3] Its purity and identity must be unequivocally established. For a molecule like 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine, which contains multiple reactive sites, a robustly qualified standard is essential for:

  • Accurate Assay and Potency Determination: To correctly quantify the active pharmaceutical ingredient (API) in bulk substances and finished products.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Method Validation: To serve as the true value against which analytical methods are validated for accuracy, linearity, and specificity as per ICH Q2 and USP <1225>.[9][10][11][12]

The qualification process is a holistic investigation designed to confirm the material's identity and assign a precise purity value.

A Multi-Pronged Strategy for Qualification

A single analytical technique is insufficient to fully characterize a reference standard. An orthogonal approach, using multiple techniques that measure different physicochemical properties, is required to build a complete and trustworthy profile. Our qualification workflow is designed to systematically evaluate each candidate.

G cluster_0 Candidate Materials cluster_1 Analytical Evaluation cluster_2 Final Assessment CandA Candidate A (Externally Sourced) Identity Identity Confirmation (NMR, MS, FTIR) CandA->Identity CandB Candidate B (In-house Synthesis) CandB->Identity Purity Purity & Impurity Profile (HPLC, GC-HS) Identity->Purity Structure Confirmed Content Content Analysis (Karl Fischer, TGA) Purity->Content Impurities Profiled MassBalance Mass Balance Calculation & Purity Assignment Content->MassBalance Non-API Content Quantified Qualification Final Qualification Report & Certificate of Analysis MassBalance->Qualification Purity Value Assigned

Caption: Workflow for Reference Standard Qualification.

Part I: Identity Confirmation

The first step is to rigorously confirm that the chemical structure of the candidate materials is correct.

Technique Purpose Candidate A Result Candidate B Result
¹H NMR Confirms proton framework and structural integrity.Spectrum consistent with the proposed structure. No significant unassigned signals observed.Spectrum consistent with the proposed structure. Minor signals (<0.5%) suggest a process-related impurity.
LC-MS Confirms molecular weight (MW = 203.28 g/mol ).[M+H]⁺ ion observed at m/z 204.3, matching theoretical value.[M+H]⁺ ion observed at m/z 204.3, matching theoretical value.
FTIR Confirms presence of key functional groups (N-H, C-N, aromatic C-H).All characteristic absorption bands present and consistent with the indoleamine structure.All characteristic absorption bands present. Minor shifts noted, possibly due to crystalline form differences.

Part II: Purity and Content Analysis

This phase quantifies the amount of the target compound and characterizes any impurities present.

Chromatographic Purity by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of non-volatile organic compounds.[13][14] A reversed-phase method provides excellent separation for indole derivatives.[13][15][16]

Experimental Protocol: HPLC-UV Purity Assessment

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, linear ramp to 90% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.[13]

    • Detection Wavelength: 280 nm.[13]

  • Sample Preparation: Accurately weigh and dissolve the candidate material in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.[13]

  • Procedure: Equilibrate the column until a stable baseline is achieved. Inject 10 µL of the sample solution. Integrate all peaks with an area greater than 0.05% of the main peak area.[13]

Comparative Data: HPLC Purity

Parameter Candidate A Candidate B Acceptance Criteria
Purity by Area % 99.85%99.10%≥ 99.5%
Largest Single Impurity 0.08%0.45% (at RRT 1.25)≤ 0.10%
Total Impurities 0.15%0.90%≤ 0.50%

Analysis: Candidate A demonstrates superior chromatographic purity, meeting the stringent criteria for a primary reference standard. Candidate B contains a significant impurity that would require further identification and potential purification before it could be considered for use.

Residual Solvents by Headspace GC-FID

Residual solvents from the synthesis and purification process must be quantified as they contribute to the material's weight but not its chemical identity.[17][18] This analysis is guided by ICH Q3C.[19][20]

Experimental Protocol: GC-HS Residual Solvent Analysis

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., G43), 30 m x 0.53 mm, 3.0 µm film.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of candidate material into a headspace vial. Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide).

  • Procedure: Calibrate the instrument using certified standards for expected solvents (e.g., Acetone, Heptane, Toluene). Analyze the sample vials and quantify any detected solvents against the calibration curves.

Comparative Data: Residual Solvents

Solvent Candidate A (ppm) Candidate B (ppm) ICH Q3C Limit (Class 3)
Acetone8511505000
Heptane< 50 (Not Detected)2505000
Total Solvents 0.0085% 0.1400% N/A

Analysis: Both candidates are well within ICH limits for Class 3 solvents. However, the higher solvent content in Candidate B will negatively impact its final assigned purity.

Water Content by Coulometric Karl Fischer Titration

Water content must be accurately determined as it is the most common "impurity."[21][22][23] Karl Fischer titration is the gold standard for this measurement due to its high specificity for water.[21][24][25]

Comparative Data: Water Content

Parameter Candidate A Candidate B Acceptance Criteria
Water Content (w/w %) 0.09%0.45%≤ 0.20%

Analysis: Candidate A shows a low, acceptable water content. The elevated water content in Candidate B suggests it may be hygroscopic or was insufficiently dried, making it less suitable for a primary standard.

Final Purity Assignment via Mass Balance

The final, assigned purity of a reference standard is calculated using a mass balance approach. This method provides a more accurate value than a single chromatographic measurement by accounting for all significant non-active components.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)

Note: Non-volatile residue (by TGA/Sulphated Ash) was found to be <0.05% for both candidates and is considered negligible for this comparison.

G Total 100% Total Mass Chrom Chromatographic Impurities Total->Chrom Water Water Content (Karl Fischer) Total->Water Solvents Residual Solvents (GC-HS) Total->Solvents Purity Assigned Purity (Active Substance)

Caption: The Mass Balance Calculation Principle.

Comparative Purity Assignment

Component Candidate A (%) Candidate B (%)
100% (Starting Value)100.00100.00
Less: Chromatographic Impurities- 0.15- 0.90
Less: Water Content- 0.09- 0.45
Less: Residual Solvents- 0.01- 0.14
Final Assigned Purity 99.75% 98.51%

Conclusion and Recommendation

Based on the comprehensive analytical data, a clear distinction emerges between the two candidates.

  • Candidate A (Externally Sourced): This material meets all predefined specifications for a primary reference standard. It exhibits high chromatographic purity, low levels of water and residual solvents, and a well-defined structure. Its mass balance calculation results in a high purity value of 99.75% .

  • Candidate B (In-house Synthesis): This material fails to meet the required quality attributes for a primary standard. The presence of a significant chromatographic impurity (0.45%) and elevated water content make it unsuitable for use in critical quantitative applications without further purification and re-characterization.

Recommendation: Candidate A is qualified for use as the primary reference standard for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine. A formal Certificate of Analysis should be issued, detailing the results from all tests performed and stating the final assigned purity of 99.75%. Candidate B should be subjected to further purification.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • IntuitionLabs.ai. (2026, January 3). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance.
  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • European Medicines Agency (EMA). (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • AquaLab. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals.
  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • FDA. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • ResearchGate. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • USP-NF. (2017). <1225> Validation of Compendial Procedures.
  • Sigma-Aldrich. (n.d.). Analytical Reference Materials for Pharma QC.
  • ResolveMass Laboratories Inc. (2025, July 9). ICH Q3C Residual Solvents Case Study: Generic Drug Project.
  • Longdom Publishing. (n.d.). Reference standards for quality control.
  • ResearchGate. (2020, October 28). (PDF) Residual Solvent Analysis, Part-1: GC Head Space Calculations Of Residual Solvents in Drug Substances and Products. ICH Q3C (R6).
  • (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
  • CWS ABROAD. (2023, February 23). Pharmaceutical reference standards.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • (n.d.). Reference standards — definition and meaning.
  • ChemScene. (n.d.). 1-[2-(dimethylamino)ethyl]-1h-indol-6-amine.
  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • PubMed. (2003, December 15). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists.
  • (n.d.). 6. analytical methods.
  • MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.

Sources

Elemental analysis results for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine verification

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Exact Mass: A Comparative Guide to Verifying 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine via Elemental Analysis vs. HRMS

As a Senior Application Scientist, I frequently encounter a critical pitfall in pharmaceutical drug development: the over-reliance on High-Resolution Mass Spectrometry (HRMS) for verifying the purity of synthesized intermediates. While HRMS is an extraordinary tool for identifying molecules, it is fundamentally blind to macroscopic bulk purity.

This guide objectively compares CHNS Elemental Analysis against HRMS and NMR for the verification of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (Molecular Formula: C₁₂H₁₇N₃), a highly functionalized indole derivative. By dissecting the causality behind these analytical methodologies, we will establish a self-validating workflow to ensure absolute chemical integrity[1].

The Verification Dilemma: Identity vs. Bulk Purity

When synthesizing 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine, researchers must prove two distinct metrics: Structural Identity and Bulk Purity .

HRMS measures the mass-to-charge ratio of gas-phase ions with parts-per-million (ppm) accuracy, easily confirming the exact molecular formula of our target compound[2],[3]. However, HRMS only detects ionizable molecules. If your sample contains 20% inorganic salts (e.g., NaCl from a brine wash) or trapped silica gel from column chromatography, these impurities will not ionize. Consequently, an impure batch can yield a deceptively "clean" HRMS spectrum[4].

Conversely, CHNS Elemental Analysis utilizes dynamic flash combustion to mineralize the entire sample[5]. It does not care if a substance is ionizable or UV-active; it simply measures the absolute mass fractions of Carbon, Hydrogen, and Nitrogen. If a sample is contaminated with 10% inorganic salt, the carbon and nitrogen percentages will drop proportionally, immediately flagging the batch as impure[6],[4].

Logical workflow for structural and purity verification of indole derivatives.

Comparative Performance Data

To objectively evaluate these techniques, we must look at the quantitative data. For 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (MW: 203.29 g/mol ), the theoretical mass fractions are C: 70.90%, H: 8.43%, N: 20.67% .

The American Chemical Society (ACS) and major pharmaceutical journals require experimental CHNS values to fall within an absolute ±0.4% of these theoretical values[7],[6].

Table 1: Theoretical vs. Experimental CHNS Data

Element Theoretical (%) Experimental Batch A (%) Absolute Deviation (Δ) Status
Carbon (C) 70.90 70.81 -0.09 Pass (≤ 0.4%)
Hydrogen (H) 8.43 8.48 +0.05 Pass (≤ 0.4%)

| Nitrogen (N) | 20.67 | 20.55 | -0.12 | Pass (≤ 0.4%) |

Note: A deviation >0.4% typically indicates trapped solvent (e.g., water, dichloromethane) or inorganic impurities[7].

Table 2: Modality Comparison for Compound Verification

Feature CHNS Elemental Analysis High-Resolution Mass Spectrometry (HRMS) Nuclear Magnetic Resonance (NMR)
Primary Output Bulk macroscopic purity and exact stoichiometry Exact molecular mass and formula determination Structural connectivity and atomic environment
Detection of Inorganics Yes (Indirectly, via proportional drop in %C/%N) No (Salts do not ionize) No (Unless specific NMR-active nuclei are probed)
Detection of Solvents Yes (Alters %C and %H ratios) No (Often lost in vacuum or ignored) Yes (Visible as distinct solvent peaks)
Sample Requirement 2–5 mg (Destructive) < 1 µg (Destructive) 5–15 mg (Non-destructive)

| Regulatory Status | Gold standard for bulk purity verification[4] | Gold standard for identity and trace impurities[3] | Gold standard for structural elucidation |

Self-Validating Experimental Protocol: Dynamic Flash Combustion

To ensure absolute trustworthiness, an elemental analysis protocol cannot operate blindly; it must be a self-validating system. The following methodology details the dynamic flash combustion process used to verify 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine[8],[5].

Step-by-Step Methodology
  • System Purge & Blanking:

    • Action: Run helium carrier gas through the system and combust three empty tin capsules.

    • Causality: This establishes a baseline and purges atmospheric N₂ and CO₂ from the autosampler, which would otherwise artificially inflate the nitrogen and carbon readings.

  • Calibration via Micro-Analytical Standards:

    • Action: Weigh 2.0–3.0 mg of a certified Acetanilide standard (C₈H₉NO) and run in triplicate[8],[5].

    • Causality: Acetanilide has a highly stable, well-defined composition. Triplicate runs ensure the Thermal Conductivity Detector (TCD) response factors are linear. The instrument is only cleared for use if the standard deviation is <0.3% absolute[7].

  • Sample Preparation:

    • Action: Weigh exactly 2.0–3.0 mg of completely dry 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine into a tin capsule and seal it tightly[8].

    • Causality: The sample must be completely dry; even trace amounts of hygroscopic moisture will skew the %H and %C ratios, leading to a false failure[7].

  • Dynamic Flash Combustion:

    • Action: Drop the tin capsule into the combustion reactor (1000°C) under a dynamic flow of high-purity oxygen (99.9995%)[5].

    • Causality: Tin acts as both a container and a catalyst. When exposed to O₂ at 1000°C, tin oxidizes violently. This exothermic reaction creates a localized "flash" temperature of ~1800°C, ensuring that the highly refractory aromatic indole core is completely mineralized into CO₂, H₂O, and NOₓ[5].

  • Reduction & Separation:

    • Action: Sweep the combustion gases over a heated copper catalyst (600°C)[5].

    • Causality: The nitrogen in the indole ring and amine groups initially forms various nitrogen oxides (NOₓ). The copper catalyst reduces all NOₓ species back to N₂ gas, ensuring all nitrogen is quantified uniformly. The gases then pass through a GC column to separate N₂, CO₂, and H₂O before reaching the TCD[8],[5].

  • Continuous Quality Control (QC):

    • Action: Run a certified standard every 10 samples.

    • Causality: This self-validates the run. If the standard deviates by more than 0.3% absolute, the calibration curve has drifted, triggering an automatic halt and recalibration[7].

Mechanistic workflow of dynamic flash combustion for CHNS elemental analysis.

Conclusion

While HRMS is unparalleled for identifying the exact molecular formula and profiling trace-level impurities of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine[2], it cannot replace CHNS Elemental Analysis for determining bulk purity[4]. By integrating both techniques—using HRMS to prove what the molecule is, and CHNS to prove how much of the bulk powder is actually that molecule—pharmaceutical researchers can ensure absolute compliance with stringent regulatory and publication standards.

References

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica.[Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia (UBC). [Link]

  • HRMS. xinbodi Laboratories.[Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. National Institutes of Health (NIH) / PMC.[Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.[Link]

  • Is it possible to use HRMS for organometallic characterization? ResearchGate.[Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry (RSC). [Link]

Sources

Benchmarking 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine against other 5-HT receptor ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (hereafter referred to as N1-6-AIA ), a specialized indole scaffold distinct from classical tryptamines. Unlike the endogenous ligand serotonin (5-HT) or psychoactive tryptamines (e.g., DMT, 6-Amino-DMT) which possess a C3-ethylamino side chain, N1-6-AIA features the ethylamino chain on the indole nitrogen (N1) .

This structural shift fundamentally alters the pharmacological profile, steering activity away from 5-HT2A (hallucinogenic) pathways and towards 5-HT1D (migraine/vasoconstriction) and 5-HT6 (cognition) receptor modulation. This guide evaluates its utility as a high-affinity scaffold for developing selective 5-HT receptor ligands.

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

  • CAS: 173386-74-8

  • Core Scaffold: Indole-1-ethylamine (N1-substituted)

  • Key Substituent: Primary Amine (-NH2) at Position 6

The "Scaffold Shift" Hypothesis: Classical tryptamines (C3-substituted) engage the orthosteric binding pocket of 5-HT receptors with high affinity but low subtype selectivity (often hitting 5-HT1, 2, and 7).

  • N1-Substitution: Relocating the basic amine side chain to N1 creates a distinct vector. This modification is a proven strategy to abolish 5-HT2A agonist activity (removing hallucinogenic potential) while retaining or enhancing affinity for 5-HT1D and 5-HT6 receptors, which tolerate or require N1-bulk.

Part 2: Benchmarking Performance

Comparative Pharmacological Profile

The following table benchmarks N1-6-AIA against standard ligands to illustrate the functional consequences of the N1-substitution.

FeatureN1-6-AIA (Target Scaffold)6-Amino-DMT (C3-Analog)Sumatriptan (Clinical Standard)SB-271046 (5-HT6 Standard)
Side Chain Position N1 (Indole Nitrogen) C3 (Carbon 3)C3 (Carbon 3)N1 (Sulfonyl-linked)
Primary Target 5-HT1D / 5-HT6 (Precursor) 5-HT1A / 5-HT2A5-HT1B / 5-HT1D5-HT6 (Antagonist)
5-HT2A Activity Negligible / Inactive High (Agonist)Low / NegligibleNegligible
Key Application Scaffold for Selective LigandsPsychoactive ResearchMigraine TherapyCognitive Enhancement
Binding Mode Non-Canonical (N1-vector)Canonical (C3-vector)Canonical (C3-vector)Non-Canonical
Lipophilicity (LogP) ~1.8 (Moderate)~1.5 (Moderate)0.7 (Low)3.5 (High)
Mechanistic Benchmarking: The 5-HT1D Agonist Pathway

Research into N1-substituted indoles (e.g., by Merck and others) has identified them as potent 5-HT1D agonists . While the 6-amino group itself provides moderate affinity, it serves as a critical chemical handle for derivatization (e.g., into sulfonamides or heterocycles) to achieve nanomolar potency.

  • Potency Potential: Optimized derivatives of N1-6-AIA (e.g., with C6-heterocycles) achieve Ki values < 5 nM at 5-HT1D.

  • Selectivity: The N1-chain steric bulk excludes the molecule from the 5-HT2A receptor's more constrained pocket, ensuring a non-hallucinogenic profile.

Figure 1: Comparative Signaling Pathways (N1 vs C3 Scaffolds)

G cluster_0 Ligand Input cluster_1 Receptor Activation cluster_2 Downstream Effect N1_Ligand N1-6-AIA (N1-Substituted) R_5HT1D 5-HT1D Receptor (Gi/o Coupled) N1_Ligand->R_5HT1D High Affinity (Agonist) R_5HT2A 5-HT2A Receptor (Gq Coupled) N1_Ligand->R_5HT2A Steric Clash (Inactive) R_5HT6 5-HT6 Receptor (Gs Coupled) N1_Ligand->R_5HT6 Moderate Affinity (Antagonist Potential) C3_Ligand 6-Amino-DMT (C3-Substituted) C3_Ligand->R_5HT1D Moderate Affinity C3_Ligand->R_5HT2A High Affinity (Agonist) cAMP_Down ↓ cAMP (Vasoconstriction) R_5HT1D->cAMP_Down PLC_Up ↑ PLC/Ca2+ (Psychedelic/Hallucination) R_5HT2A->PLC_Up cAMP_Up ↑ cAMP (Cognitive Modulation) R_5HT6->cAMP_Up

Caption: Figure 1: Pharmacological divergence. The N1-substitution (Blue) favors Gi/o (5-HT1D) and Gs (5-HT6) pathways while avoiding the Gq (5-HT2A) hallucinogenic pathway activated by C3-tryptamines (Red).

Part 3: Experimental Protocols

To validate the benchmarking of N1-6-AIA, the following self-validating protocols are recommended. These assays distinguish between binding affinity (Ki) and functional efficacy (EC50/IC50).

Protocol A: Radioligand Competition Binding (Ki Determination)

Objective: Quantify the affinity of N1-6-AIA for 5-HT1D vs 5-HT2A.

  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT1D or 5-HT2A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation System:

    • 5-HT1D Assay: [3H]-5-CT (0.5 nM) as radioligand. Non-specific binding defined by 10 µM Serotonin.

    • 5-HT2A Assay: [3H]-Ketanserin (1.0 nM) as radioligand. Non-specific binding defined by 10 µM Methysergide.

    • Test Compound: N1-6-AIA (10^-10 M to 10^-5 M).

  • Equilibration: Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the lipophilic N1-chain).

  • Data Analysis: Fit displacement curves using non-linear regression (Cheng-Prusoff equation) to calculate Ki.

    • Validation Criteria: Hill slope should be near -1.0. If < -0.8, suspect negative cooperativity or multiple binding sites.

Protocol B: [35S]GTPγS Functional Binding Assay

Objective: Determine if N1-6-AIA acts as an agonist (migraine potential) or antagonist.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 20 µM GDP, pH 7.4.

  • Reaction:

    • Mix membranes (10 µg protein) with [35S]GTPγS (0.1 nM) and N1-6-AIA.

    • Agonist Mode: Measure stimulation of binding % relative to 10 µM 5-HT (Max).

    • Antagonist Mode: Measure inhibition of 5-HT-induced binding.

  • Incubation: 30 min at 30°C.

  • Readout: Liquid Scintillation Counting.

  • Interpretation:

    • >50% Emax: Partial/Full Agonist (Potential 5-HT1D therapeutic).

    • ~0% Emax + Inhibition of 5-HT: Antagonist (Potential 5-HT6 cognitive enhancer).

Part 4: Synthesis & Optimization Logic

For researchers utilizing N1-6-AIA as a building block, the 6-amino group is the critical vector for optimization.

Figure 2: Optimization Workflow for N1-6-AIA Scaffold

SAR cluster_mods Derivatization Strategies Scaffold N1-6-AIA Scaffold (1-[2-(dimethylamino)ethyl]-1H-indol-6-amine) Mod_A Sulfonylation (R-SO2-Cl) Scaffold->Mod_A Mod_B Acylation (R-CO-Cl) Scaffold->Mod_B Mod_C Heterocycle Coupling (Pd-Catalyzed) Scaffold->Mod_C Target_2 5-HT6 Antagonist (Cognition) Target: High CNS Pen. Mod_A->Target_2 Arylsulfonamides Target_1 5-HT1D Agonist (Migraine) Target: High Potency, Low CNS Pen. Mod_C->Target_1 Indole-Pyridine/Thiopyran

Caption: Figure 2: SAR Optimization. The 6-amino group allows divergence into sulfonamides (favored for 5-HT6 antagonism) or heterocycles (favored for 5-HT1D agonism).

References

  • Castro, J. L., et al. (1994). "Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor." Journal of Medicinal Chemistry. Link(Note: Establishes the SAR for indole-ethylamine derivatives).

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor antagonists." Drug Discovery Today. Link(Note: Reviews N1-substituted indoles as 5-HT6 ligands).

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link(Note: Discusses the binding pocket requirements for N1-substituted ligands).

  • Glennon, R. A., et al. (2000). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2A receptors." Journal of Medicinal Chemistry. Link(Note: Comparative data for C3-substituted analogs).

A Comparative Guide to Quality Control Testing Protocols for Commercial 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine Batches

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) protocols for commercial batches of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine, an indole derivative with significant interest in pharmaceutical research and development. The methodologies outlined herein are designed to ensure batch-to-batch consistency, purity, and stability, which are critical for reproducible experimental outcomes and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stringent QC for Indole-Based APIs

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine belongs to the indole class of heterocyclic compounds, a scaffold prevalent in many biologically active molecules. The presence of a tertiary amine and an indole nucleus makes this molecule susceptible to specific degradation pathways, such as oxidation. Therefore, a rigorous QC strategy is not merely a procedural formality but a scientific necessity to guarantee the integrity of the Active Pharmaceutical Ingredient (API).[] Poor quality control can lead to inconsistent results in preclinical and clinical studies, potentially masking the true efficacy or toxicity of the compound.

This guide will compare and contrast essential analytical techniques, providing the scientific rationale behind their selection and detailed protocols for their implementation. The focus is on establishing a self-validating system of tests that collectively provide a comprehensive quality profile of each API batch.[][2]

Defining Critical Quality Attributes (CQAs)

Before establishing a testing protocol, it is essential to identify the Critical Quality Attributes (CQAs) of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine. These are the physical, chemical, biological, and microbiological attributes that must be controlled to ensure the product's safety and efficacy.

Key CQAs for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Quantitation of the API and its impurities (organic, inorganic, and residual solvents).[3][4][5]

  • Potency/Assay: Measurement of the concentration of the active substance.[6]

  • Water Content: Determination of the amount of water present, which can affect stability.[7][8]

  • Physical Properties: Characteristics such as appearance, color, and solubility.[9]

  • Microbial Limits: Ensuring the absence of harmful microorganisms.[6]

Comparative Analysis of Analytical Techniques for CQA Assessment

The selection of analytical methods is paramount for a robust QC program. This section compares the primary techniques used to assess the CQAs of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

Identity Confirmation

A definitive confirmation of the molecule's structure is the foundational step in any QC protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms. Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for unambiguous identification.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that are unique to the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Recommendation: A combination of NMR and MS provides the most definitive structural confirmation. IR can be used as a rapid, complementary identification test.[6]

Purity and Impurity Profiling: A Deeper Dive into Chromatographic Methods

Impurity profiling is arguably the most critical aspect of QC for APIs.[10] The International Council for Harmonisation (ICH) guidelines Q3A(R2) provide a framework for the reporting, identification, and qualification of impurities.[3][11][12]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for purity analysis in the pharmaceutical industry.[13][14][15]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale for Selection
Particle Size 3-5 µm[13][14]< 2 µm[14][15]Smaller particles in UPLC provide higher resolution and sensitivity.[13][14]
Operating Pressure 500-6,000 psi[14]Up to 15,000 psi[14][15]Higher pressure is required to pump the mobile phase through the densely packed UPLC column.
Run Time 15-20 minutes[14]3-10 minutes[14]UPLC offers significantly faster analysis times, increasing throughput.[13][14][16]
Solvent Consumption Higher[14]Lower[14][15]Reduced run times and lower flow rates in UPLC lead to cost savings and are more environmentally friendly.
Sensitivity GoodExcellentNarrower peaks in UPLC lead to higher sensitivity, which is crucial for detecting trace-level impurities.[13][17]

cluster_0 API Batch cluster_1 Sample Preparation cluster_2 Chromatographic Analysis cluster_3 Data Analysis & Reporting API_Batch 1. API Batch Received Sample_Prep 2. Dissolution in Appropriate Solvent API_Batch->Sample_Prep UPLC_Analysis 3. UPLC-UV/MS Analysis Sample_Prep->UPLC_Analysis Data_Analysis 4. Peak Integration & Impurity Quantification UPLC_Analysis->Data_Analysis Reporting 5. Comparison to ICH Thresholds Data_Analysis->Reporting OOS_Investigation 6. Out-of-Specification Investigation (if needed) Reporting->OOS_Investigation Impurity > Threshold

Caption: Workflow for UPLC-based impurity profiling of API batches.

Residual Solvent Analysis

Organic solvents used in the synthesis of the API must be controlled.[18][19] Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis as per USP <467>.[18][19][20]

TechniquePrincipleAdvantages for this Application
Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a GC system for separation and detection.[20]Highly sensitive and specific for volatile organic compounds. The headspace technique avoids injecting the non-volatile API onto the GC column, which could cause contamination and column degradation.[21]
Water Content Determination

Water content can significantly impact the stability and degradation of an API.[7][8][22] Karl Fischer titration is the gold standard for water determination in pharmaceuticals.[7][23]

MethodPrincipleSuitability
Volumetric Karl Fischer Titration The sample is dissolved in a solvent and titrated with a Karl Fischer reagent of a known water equivalent factor.Suitable for samples with a water content of >0.1%.[22]
Coulometric Karl Fischer Titration Iodine is electrochemically generated during the titration. This method is more sensitive.Ideal for samples with very low moisture levels (<1%).[7][22][24]

Recommendation: The choice between volumetric and coulometric Karl Fischer depends on the expected water content of the API. For a crystalline solid, the coulometric method is generally preferred for its higher sensitivity.[7][24]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be validated for the specific API batch.

UPLC Method for Purity and Assay
  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: 5-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-5% B

    • 6.1-7.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Detection: 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Headspace GC Method for Residual Solvents
  • Instrumentation: GC system with a headspace autosampler and an FID detector.[18][19]

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent).

  • Carrier Gas: Nitrogen or Helium.[18]

  • Oven Program:

    • Initial temperature: 40 °C for 10 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

Coulometric Karl Fischer Titration for Water Content
  • Instrumentation: Coulometric Karl Fischer titrator.

  • Reagents: Anode and cathode solutions appropriate for the instrument.

  • Procedure:

    • Condition the titration cell to a stable, low drift (<10 µ g/min ).[24]

    • Accurately weigh a suitable amount of the API and add it to the titration cell.

    • Start the titration and record the water content.

    • Perform the determination in triplicate to ensure precision.

Data Interpretation and Acceptance Criteria

All experimental data must be compared against pre-defined specifications.

TestAcceptance Criteria
Identity NMR, MS, and IR spectra must be consistent with the reference standard.
Assay (by UPLC) 98.0% - 102.0% (on an anhydrous basis).
Purity (by UPLC) Any single impurity: ≤ 0.10%. Total impurities: ≤ 0.50%. (These limits should be based on ICH Q3A guidelines and may vary depending on the daily dose).[3][11]
Residual Solvents (by GC-HS) Must comply with the limits set in ICH Q3C.[12]
Water Content (by Karl Fischer) ≤ 0.5%.
Logical Flow of QC Testing

start API Batch Received identity Identity Confirmation (NMR, MS, IR) start->identity purity Purity & Impurity Profile (UPLC) identity->purity solvents Residual Solvents (GC-HS) purity->solvents water Water Content (Karl Fischer) solvents->water pass All Tests Pass? water->pass release Batch Release pass->release Yes fail OOS Investigation pass->fail No

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine (CAS No. 173386-74-8). As a research chemical with significant potential hazards, adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical instruction grounded in established safety principles to ensure personnel safety and environmental protection.

Executive Summary: Hazard Profile and Core Disposal Principle

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine and structurally similar compounds are classified as hazardous materials. Based on available safety data for analogous chemicals, this substance should be treated as a combustible liquid that is harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage . The fundamental principle for its disposal is that it must never be discarded down the drain or in regular trash. All waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be managed as regulated hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.

Critical Safety Analysis: Understanding the Risks

The disposal protocol is directly informed by the chemical's hazard profile. The presence of an amine functional group suggests basicity and potential corrosivity[1][2]. Its toxicological properties necessitate stringent measures to prevent exposure.

  • Toxicity: The compound is classified as toxic upon dermal contact and harmful if ingested. Amines can be irritants to the skin, eyes, and mucous membranes[1][2]. Systemic effects are possible, and all routes of exposure—inhalation, ingestion, and skin absorption—must be prevented[3][4].

  • Corrosivity: It is designated as causing severe skin burns and eye damage, consistent with Category 1B skin corrosion and Category 1 serious eye damage classifications. This necessitates the use of robust personal protective equipment (PPE).

  • Flammability: While not highly flammable, it is a combustible liquid (Category 4), meaning it can ignite when heated. Therefore, waste containers must be kept away from heat, sparks, and open flames[5].

  • Reactivity: Avoid contact with strong oxidizing agents and strong acids, as hazardous reactions may occur[1][6]. Crucially, do not mix this waste with other chemical waste streams to prevent unintended and dangerous reactions[7].

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical waste. Before handling any waste materials containing 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine, all personnel must don the following equipment[8][9]:

PPE CategorySpecificationRationale
Hand Protection Wear two pairs of chemically resistant gloves (e.g., nitrile), with the outer glove covering the cuff of the lab coat.Prevents skin contact and absorption. Double-gloving provides extra protection against tears and contamination during glove removal.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and aerosols that can cause severe, irreversible eye damage.[1]
Body Protection A chemically resistant lab coat (fully buttoned) and closed-toe shoes. Consider a chemical apron for larger volumes.Protects skin on the arms and body from accidental contact. Prevents contamination of personal clothing.[9]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling vapors or aerosols.[9]

Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" principle of hazardous waste management, ensuring safety from the point of generation to the final handoff to EHS professionals.

Step 1: Waste Segregation and Container Selection
  • Identify Waste Streams: Segregate waste into three categories:

    • Pure Compound/Concentrated Liquid Waste: Unused or expired 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine.

    • Contaminated Solid Waste: Items such as gloves, pipette tips, weigh boats, and absorbent paper contaminated with the compound.

    • Contaminated Sharps: Needles, scalpels, or broken glassware contaminated with the compound.

  • Select Compatible Containers: The container is the primary means of containment.

    • For liquid waste , use the original manufacturer's container if possible, or a designated, leak-proof hazardous waste container made of compatible material (e.g., glass or polyethylene) with a tightly sealing screw cap[10][11].

    • For solid waste , use a pail or drum lined with a clear, heavy-duty plastic bag[12].

    • For sharps , use a designated, puncture-proof sharps container clearly labeled for chemical contamination[12][13].

    • Causality: Using incompatible containers can lead to chemical degradation of the container, causing leaks. Leaving containers unsealed allows for the release of vapors and poses a spill risk[7][10].

Step 2: Accumulation and Labeling
  • Transfer Waste: Working within a chemical fume hood and wearing full PPE, carefully transfer the waste into the appropriate container. Do not fill liquid containers beyond 90% capacity to allow for vapor expansion[14].

  • Label Immediately: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container. The label must include[10][14]:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "1-[2-(dimethylamino)ethyl]-1H-indol-6-amine" and its CAS number: 173386-74-8 .

    • An accurate estimate of the percentage of each component if it is a mixture.

    • The associated hazards (e.g., Toxic, Corrosive).

    • The accumulation start date (the date the first waste was added).

  • Keep Containers Closed: Containers must be securely sealed at all times, except when actively adding waste. Do not leave a funnel in the container opening[10].

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel[10][15].

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the largest container. This prevents the spread of material in case of a leak[7].

  • Segregate Incompatibles: Do not store this waste with incompatible materials, particularly strong acids or oxidizers[10][11].

Step 4: Requesting Disposal
  • Monitor Fill Level and Dates: Once the container is full (or within 12 months of the accumulation start date for academic labs under Subpart K regulations), arrange for its disposal[15].

  • Contact EHS: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS department. Do not move the waste from the SAA yourself[11][14].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine waste.

G Disposal Workflow for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe container_select Select Compatible Waste Container (Liquid, Solid, or Sharps) ppe->container_select transfer Transfer Waste into Container (in Fume Hood, <90% full) container_select->transfer label_waste Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazards - Accumulation Date transfer->label_waste close_container Securely Seal Container label_waste->close_container store_saa Store in Designated SAA with Secondary Containment close_container->store_saa check_full Container Full or Accumulation Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from Institutional EHS check_full->request_pickup Yes end_point Proper Disposal by EHS request_pickup->end_point

Caption: Decision workflow for safe waste handling.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Management
  • Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential staff. Restrict access to the spill zone[9].

  • Assess the Spill: If the spill is large, involves a highly concentrated solution, or you are not trained to handle it, contact your institution's EHS or emergency response number immediately.

  • Cleanup (for minor, manageable spills):

    • Ensure you are wearing full PPE, including a face shield.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad[9].

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for solids[9].

    • Decontaminate the area with a suitable cleaning agent as recommended by your EHS office, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste[9].

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[6][16].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[6][16].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6][17].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[16].

In all cases of exposure, report the incident to your supervisor and EHS department and provide a copy of the Safety Data Sheet (SDS) to the medical personnel.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from [Link]

  • Safety Data Sheet. (Generic Amine Compound). Retrieved from [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • SDS US - FORMULA 501. (2023). CTI Water Treatment Solutions. Retrieved from [Link]

  • Method for removing amine from a contaminated hydrocarbon streams. Google Patents.
  • AMINE PLANT VAPOUR PHASE CLEANING (STEAM OUT). Decon Technology. Retrieved from [Link]

  • FACT SHEET: Hazardous Waste Disposal. Tulane University Office of Environmental Health & Safety. Retrieved from [Link]

  • Health effects of amines and derivatives associated with CO2 capture. (2011). Norwegian Institute of Public Health (FHI). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Retrieved from [Link]

  • Contamination in Amine Systems. Refining Community. Retrieved from [Link]

  • Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]

  • Cytotoxic Drugs: Safe Handling in the Workplace! Esco Healthcare. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Control of Contaminates & Degradation Products in Amines During Sour Gas Treatment. (2016). OnePetro. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. Retrieved from [Link]

  • Chemical cleaning for removal of amine plant scaling. (2019). FQE Chemicals. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2013). Journal of Oncology Pharmacy Practice. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. Retrieved from [Link]

  • 3-(2-(Dimethylamino)ethyl)-1H-indol-6-ol. PubChem. Retrieved from [Link]

  • 3-[2-(Dimethylamino)ethyl]-6-fluoro-1-(1-methylethyl)-1H-indol-4-ol. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 5-((2-(Dimethylamino)ethyl)amino)-8-hydroxy-1-methyl-6H-imidazo(4,5,1-de)acridin-6-one. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Foley & Lardner LLP. Retrieved from [Link]

  • 1H-Indol-6-ol,3-[2-(dimethylamino)ethyl]-. Axsyn. Retrieved from [Link]

  • 1,2-Ethanediamine: Human health tier II assessment. (2019). Australian Government Department of Health. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of arbitrary rules, but as a logical extension of molecular properties. When handling novel or highly active pharmaceutical intermediates like 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine , standard safety templates are insufficient.

This guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals. By understanding the physicochemical behavior of this specific molecule, we can engineer a safety protocol that inherently protects the user and validates its own efficacy.

Causality-Driven Hazard Profiling

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule into its structural alerts. 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine is a bifunctional indole derivative that presents three distinct physiological risks:

  • The N1-Dimethylaminoethyl Group (Tertiary Aliphatic Amine): This sidechain is highly basic. If aerosolized, it acts as a severe irritant to mucous membranes, risking acute respiratory distress and corneal saponification upon contact.

  • The C6-Primary Amine: Primary aromatic amines (analogous to anilines) are notorious skin sensitizers and carry potential genotoxic risks. They readily form reactive electrophiles in vivo. Proxy data from structural analogs like 5-aminoindole dictate stringent hazard classifications (H315, H319, H335) [1].

  • The Indole Scaffold: This core is highly lipophilic. It acts as a molecular Trojan horse, allowing the attached reactive amine groups to rapidly cross biological membranes, including the dermal layer and the blood-brain barrier (BBB).

RiskMitigation A Primary Aromatic Amine (C6 Position) D Skin Sensitization & Mutagenic Potential A->D B Tertiary Aliphatic Amine (N1 Sidechain) E Corrosive/Irritant to Mucous Membranes B->E C Indole Core (Lipophilic Scaffold) F High CNS Penetration & Serotonergic Activity C->F G Class II Type B2 Biological Safety Cabinet D->G E->G H Closed-Loop Powder Transfer F->H I Nitrile Double-Gloving (0.12mm min thickness) G->I J P100/N95 Particulate Respirator G->J K Chemical Splash Goggles & Tyvek Coveralls H->K

Fig 1: Structural hazard pathways dictating PPE and engineering controls for the target indole.

Quantitative PPE Matrix

In compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) requiring a tailored Chemical Hygiene Plan [2], the following quantitative PPE parameters must be strictly adhered to. Latex gloves are strictly prohibited, as the lipophilic indole core can permeate natural rubber matrices.

PPE ComponentSpecification (Quantitative)Operational ScaleScientific Rationale
Primary Gloves Nitrile,

0.12 mm thickness, >240 min breakthrough
All ScalesNitrile provides superior chemical resistance to lipophilic aromatic amines.
Secondary Gloves Nitrile,

0.20 mm thickness
>100 mg (Preparative)Mitigates pinhole defects and mechanical shear during bulk powder transfer.
Respirator N95 (APF 10) or P100 Half-Mask (APF 10)All powder handlingPrevents inhalation of basic tertiary amine dust (aerodynamic diameter <10

m).
Eye Protection ANSI Z87.1 Indirect-Vented GogglesAll ScalesProtects against micro-aerosolized basic dust that causes acute corneal damage.

Operational Workflows: A Self-Validating System

Trustworthiness in laboratory safety requires protocols that validate themselves in real-time. Because amine powders are highly prone to electrostatic adhesion (clinging to spatulas and gloves, leading to invisible aerosolization), our handling protocol integrates static mitigation as a self-validating control. If the powder flows freely without clinging, the static hazard has been successfully neutralized.

Step-by-Step Methodology: Powder Weighing and Transfer
  • Engineering Control Verification: Verify the inward airflow of the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing hood (face velocity >100 fpm).

  • PPE Donning: Apply inner nitrile gloves (0.12 mm). Don Tyvek sleeves or a disposable lab coat. Apply outer nitrile gloves (0.20 mm) extended over the cuffs.

  • Static Mitigation (Validation Step): Engage an anti-static zero-charge ionizer inside the BSC for 60 seconds prior to opening the chemical vial.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine into a pre-tared, sealable anti-static vial.

  • Containment: Seal the secondary vial inside the BSC before transferring it to the analytical balance or reaction vessel.

Validated Doffing Procedure

Improper doffing is the primary vector for secondary chemical exposure. Follow this strict sequential workflow to prevent cross-contamination.

DoffingWorkflow S1 Step 1: Decontaminate Outer Gloves S2 Step 2: Remove Outer Gloves S1->S2 S3 Step 3: Remove Goggles/Face Shield S2->S3 S4 Step 4: Remove Lab Coat/Tyvek S3->S4 S5 Step 5: Remove Respirator S4->S5 S6 Step 6: Remove Inner Gloves & Wash S5->S6

Fig 2: Validated sequential doffing workflow to prevent cross-contamination.

Spill Response and Chemical Decontamination

Standard solvent wipe-downs are ineffective for this molecule and will merely spread the lipophilic compound across the benchtop. To ensure operational integrity, our spill response relies on a self-validating chemical mechanism : because the target molecule contains a basic tertiary amine, we use a weak acid for decontamination and validate the surface neutralization using pH indicator paper [3].

Step-by-Step Methodology: Spill Neutralization
  • Containment: Immediately cover the solid spill with damp absorbent pads. Using water minimizes dust aerosolization.

  • Chemical Neutralization: Wipe the affected area with a mildly acidic solution (e.g., 5% acetic acid or 10% citric acid). Causality: The acid protonates the dimethylaminoethyl group and the primary amine, converting the lipophilic freebase into a highly water-soluble, non-volatile salt.

  • Self-Validation: Swab the decontaminated surface with a wet piece of pH indicator paper. A return to a neutral pH (pH 6.5 - 7.5) validates the complete removal of the basic amine residue. If the paper reads alkaline (> pH 8), repeat Step 2.

  • Disposal: Place all contaminated pads, gloves, and PPE in a sealed, labeled hazardous waste container designated for "Toxic Organic Amines."

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(dimethylamino)ethyl]-1H-indol-6-amine
Reactant of Route 2
Reactant of Route 2
1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.